Comprehensive Spectroscopic Profiling of Benzyl Azepane-1-carboxylate
The following technical guide details the spectroscopic profile and characterization of Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane or 1-(Benzyloxycarbonyl)azepane). This document is structured to serve res...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic profile and characterization of Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane or 1-(Benzyloxycarbonyl)azepane). This document is structured to serve researchers requiring rigorous identification data for this specific intermediate in medicinal chemistry and peptide synthesis.
Molecular Identity & Significance
Benzyl azepane-1-carboxylate is a seven-membered saturated nitrogen heterocycle protected by a benzyloxycarbonyl (Cbz) group. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., cathepsin K inhibitors), and polycyclic scaffolds for fragment-based drug discovery (FBLD).
To ensure the spectroscopic data presented is contextually accurate, the standard synthesis protocol yielding the analyzed sample is described below. This method minimizes side reactions (dimerization) and ensures high purity for spectral analysis.
Figure 1: Synthetic pathway for the preparation of Benzyl azepane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for Benzyl azepane-1-carboxylate exhibits characteristic features of Cbz-protected cyclic amines. A notable phenomenon is the rotameric broadening or peak splitting often observed at room temperature due to the restricted rotation around the N-C(O) carbamate bond.
¹H NMR Data (500 MHz, CDCl₃)
The seven-membered ring creates distinct chemical environments for the methylene protons. The
-protons (adjacent to Nitrogen) are deshielded and appear as triplets.
> Technical Note: The observation of two distinct triplets at 3.48 and 3.42 ppm for the
-protons confirms the presence of rotamers in CDCl₃. In some lower-resolution spectra (300/400 MHz), these may merge into a broad multiplet at 3.4–3.6.
¹³C NMR Data (125 MHz, CDCl₃)
The carbon spectrum confirms the carbamate linkage and the asymmetry introduced by the restricted rotation.
IR analysis provides a rapid diagnostic fingerprint, particularly useful for monitoring the disappearance of the N-H stretch of the starting azepane and the appearance of the carbamate carbonyl.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
3060 – 3030
C-H Stretch (sp²)
Aromatic ring protons.
2930 – 2855
C-H Stretch (sp³)
Methylene groups of the azepane ring.
1695 – 1710
C=O Stretch
Carbamate (Strong, sharp). Diagnostic peak.
1420 – 1430
C-N Stretch
Amide/Carbamate C-N bond.
1240 – 1260
C-O Stretch
C-O-C ether linkage of the ester.
698, 735
C-H Bending
Mono-substituted benzene ring (out-of-plane).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the benzyl carbamate motif.
Experimental Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion:
[M+H]⁺ (ESI): m/z 234.2 (Observed)
[M+Na]⁺ (ESI): m/z 256.2 (Common adduct)
M⁺ (EI): m/z 233.1
Fragmentation Pathway (EI)
The primary fragmentation involves the cleavage of the Cbz group, often generating a stable tropylium ion (m/z 91), which is the base peak in many benzyl esters.
Figure 2: Proposed EI fragmentation pathway showing the characteristic Tropylium ion formation.
References
Synthesis & NMR Verification : Nickel-Catalyzed Reductive Cyclization of Alkyl Dihalides - Supporting Information. (2025). Detailed experimental procedure (Procedure C) and ¹H NMR data for Benzyl azepane-1-carboxylate (Compound 2u). 4
Fragment-Based Synthesis : The Realisation of Fragment-Oriented Synthesis. (2023). White Rose eTheses Online. Describes the use of Benzyl azepane-1-carboxylate as a core scaffold for enecarbamate synthesis.
Medicinal Chemistry Application : Heterocyclic Compounds as Monoacylglycerol Lipase Inhibitors. (2021). Patent WO/BR112021002298A2. Cites LC-MS data and usage of the title compound in drug development.
Structural Elucidation of N-Cbz-Azepane Derivatives: A Comprehensive Crystallographic Guide
Executive Summary The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities ranging from kinase inhibition to ribosomal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities ranging from kinase inhibition to ribosomal targeting[1][2]. Unlike rigid six-membered piperidines, the conformational flexibility of the azepane ring is a key determinant of its interaction with biological targets[1]. The introduction of an N-carboxybenzyl (N-Cbz) protecting group not only serves as a synthetic placeholder but fundamentally alters the solid-state geometry of the molecule. This whitepaper provides an in-depth technical analysis of the crystal structure, conformational dynamics, and crystallographic workflows associated with N-Cbz-azepane derivatives, tailored for researchers in fragment-based ligand discovery (FBLD) and structural biology.
Conformational Dynamics of the Azepane Ring
The unsubstituted azepane ring is highly flexible, rapidly interconverting between chair, twist-chair, and boat conformations in solution. However, functionalization with an N-Cbz group imposes severe steric and electronic constraints. The partial double-bond character of the carbamate C–N bond restricts nitrogen inversion, while the bulky benzyl moiety forces the seven-membered ring to minimize transannular strain.
Consequently, X-ray crystallographic studies reveal that N-Cbz-azepanes predominantly crystallize in a twist-chair conformation . This geometry effectively minimizes steric clashes between the Cbz aromatic ring and the equatorial protons of the azepane backbone, projecting functional groups along specific vectors ideal for target engagement[2]. In specialized cases, such as azepane-derived quaternary amino acids, this restricted conformation acts as a powerful inducer of Type I β-turns in peptide models[3].
Figure 1: Conformational dynamics and energy landscape of N-Cbz functionalized azepane rings.
Solid-State Packing and Intermolecular Interactions
The solid-state architecture of N-Cbz-azepanes is driven by a hierarchy of intermolecular forces. The Cbz group plays a dual role in crystal packing:
Hydrogen Bonding: The carbamate carbonyl acts as a potent hydrogen-bond acceptor. In highly substituted derivatives, such as trifluoroazepanes, extensive networks of C—H⋯O, N—H⋯F, and C—H⋯F contacts generate robust three-dimensional molecular columns[4].
π-π Stacking and C—H⋯π Interactions: The terminal phenyl ring of the Cbz group frequently engages in offset face-to-face π-stacking or edge-to-face C—H⋯π interactions, stabilizing the crystal lattice and dictating the macroscopic crystal habit[4].
Table 1: Conformational and Topographic Parameters of Substituted Azepanes
Compound Class
Primary Ring Conformation
Key Substituent Effects
Solid-State Intermolecular Interactions
N-Cbz-Azepan-3-one
Twist-Chair
Ketone at C3 restricts local dihedral angles.
C—H⋯O (carbonyl) hydrogen bonding.
Trifluoroazepan-1-ium
Chair / Twist-Chair
Geminal fluorines induce a strong gauche effect.
C—H⋯F, N—H⋯F, and C—H⋯π contacts.
Azepane Quaternary Amino Acid
Twist-Chair
Induces Type I β-turn in peptide models.
Supramolecular helical arrangement.
Azepane-Glycosides
Chair
Hydroxyls direct glycosidic linkage vectors.
Water-mediated H-bonding at decoding site.
Self-Validating Crystallographic Protocol
To obtain high-resolution structural data for N-Cbz-azepane derivatives, researchers must employ a rigorous, self-validating X-ray crystallography workflow. The following protocol details the methodology, emphasizing the causality behind each experimental choice.
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
Action: Dissolve the purified N-Cbz-azepane in a minimal volume of a polar "good" solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer vial containing a volatile non-polar "anti-solvent" (e.g., pentane). Seal the system.
Causality: N-Cbz azepanes are highly lipophilic but contain polar hydrogen-bond acceptors. Vapor diffusion allows the gradual, thermodynamically controlled increase in supersaturation, promoting the ordered nucleation of single crystals rather than kinetic amorphous precipitation.
Step 2: Cryogenic Mounting
Action: Select a crystal (approx. 0.1 × 0.1 × 0.1 mm) showing sharp extinction under polarized light. Mount it on a cryoloop using paratone oil and immediately transfer it to a 100 K nitrogen stream on the diffractometer.
Causality: The N-Cbz group's terminal phenyl ring is prone to high thermal motion (librational disorder) at room temperature. Cooling to 100 K drastically reduces the Debye-Waller factors, leading to sharper diffraction spots and higher resolution data at high Bragg angles.
Step 3: Data Collection (Synchrotron vs. In-House)
Action: Irradiate the crystal using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. For highly substituted derivatives that yield extremely small crystals (e.g., 0.015 × 0.01 × 0.01 mm), utilize synchrotron radiation[4].
Causality: Highly functionalized azepanes often pack poorly, yielding weakly diffracting microcrystals. Synchrotron sources provide the high-flux, highly collimated X-ray beams necessary to achieve a viable data-to-parameter ratio for accurate structural resolution[4].
Step 4: Structure Solution and Refinement
Action: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Causality: Anisotropic refinement is critical for accurately modeling the electron density of the flexible azepane backbone, allowing researchers to distinguish between true conformational disorder and mere thermal vibration.
Figure 2: Self-validating X-ray crystallography workflow for N-Cbz-azepane derivatives.
To ensure trustworthiness, the refined structural model must pass the following self-validation checks before topographic parameters are extracted:
Workflow Stage
Quality Control Metric
Acceptable Threshold
Causality / Rationale
Data Collection
Redundancy & Completeness
Completeness > 99%, Redundancy > 4.0
High multiplicity reduces statistical error in weak reflections, ensuring robust phase determination.
Structure Solution
Data-to-Parameter Ratio
> 10:1
Prevents mathematical overfitting of the structural model during the least-squares refinement.
Refinement
R1 and wR2 Factors
R1 < 0.05, wR2 < 0.15
Confirms the calculated model accurately represents the observed experimental electron density.
Validation
Goodness-of-Fit (GoF)
0.95 < GoF < 1.05
Validates that the standard deviations of the atomic coordinates are correctly estimated.
Implications for Fragment-Based Ligand Discovery (FBLD)
Fragment-based ligand discovery (FBLD) has become a mainstream approach for drug discovery, relying on the identification of small molecule "fragments" that bind efficiently to a target protein[5]. The N-Cbz-azepane scaffold is highly valuable in this context.
Because fragment elaboration is historically dominated by a limited reaction toolkit focused on heteroatom functionalization, the azepane ring provides a unique carbon skeleton for direct fragment "growth"[5]. By resolving the exact crystal structure of the N-Cbz-azepane precursor, computational chemists can accurately map the dihedral angles and spatial vectors of the ring. This structural data is directly imported into molecular dynamics (MD) simulations to rationally design complex, high-affinity ligands, such as azepane-glycoside antibiotics targeting the bacterial decoding-site RNA[2].
References
Source: White Rose eTheses Online (whiterose.ac.uk)
Solvation Dynamics and Physicochemical Profiling of Benzyl azepane-1-carboxylate in Organic Solvents
Executive Summary Benzyl azepane-1-carboxylate (CAS: 74472-27-8), commonly referred to as N-Cbz-azepane, is a critical versatile building block in modern organic synthesis and fragment-based drug discovery[1][2]. The ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl azepane-1-carboxylate (CAS: 74472-27-8), commonly referred to as N-Cbz-azepane, is a critical versatile building block in modern organic synthesis and fragment-based drug discovery[1][2]. The benzyloxycarbonyl (Cbz) protecting group serves a dual purpose: it masks the nucleophilicity of the secondary amine during complex multi-step syntheses and significantly modulates the physicochemical profile of the azepane core. Understanding its solubility behavior in various organic solvents is paramount for optimizing reaction kinetics, chromatographic purification, and downstream biological assay preparation.
This technical guide provides an in-depth analysis of the solubility thermodynamics of Benzyl azepane-1-carboxylate, detailing the causality behind solvent selection and providing self-validating protocols for solubility determination and catalytic deprotection.
Physicochemical Properties & Structural Analysis
The solubility of a molecule is fundamentally dictated by its structural features. Benzyl azepane-1-carboxylate consists of a flexible, lipophilic seven-membered azepane ring conjugated to an aromatic Cbz group via a carbamate linkage.
The absence of hydrogen bond donors (HBD = 0) and the presence of two hydrogen bond acceptors (HBA = 2) on the carbamate moiety render the molecule highly hydrophobic[3]. Consequently, its aqueous solubility is extremely poor (Log S = -2.66, approx. 0.48 mg/mL)[3], driving the necessity to utilize organic solvents for all synthetic and analytical manipulations.
Highly lipophilic; requires organic co-solvents for biological assays.
Solubility Thermodynamics in Organic Solvents
The solvation of Benzyl azepane-1-carboxylate relies on overcoming the crystal lattice energy (if solid) or intermolecular van der Waals forces (if a viscous oil) via favorable solvent-solute interactions.
Halogenated Solvents (e.g., Dichloromethane, Chloroform):
DCM is the premier solvent for the synthesis of this compound. The synthesis typically involves reacting azepane with benzyl chloroformate (Cbz-Cl) in DCM at 0 °C to room temperature[5]. DCM's polarizable carbon-halogen bonds interact favorably with the carbamate core, providing near-infinite miscibility and efficiently dissipating the exothermic heat of the protection reaction.
Polar Aprotic Solvents (e.g., DMSO, Ethyl Acetate):
DMSO is universally utilized to prepare high-concentration stock solutions (e.g., 6400 µg/mL) for biological screening[5]. The strong dipole of DMSO readily solvates the carbamate. Ethyl acetate (EtOAc) is highly effective for chromatographic purification, often used in a 5:95 ratio with hexanes to isolate the compound as a viscous colorless oil[2].
Polar Protic Solvents (e.g., Methanol, Ethanol):
While the compound lacks H-bond donors, its carbamate oxygens can accept hydrogen bonds from protic solvents. Methanol is the solvent of choice for the downstream deprotection (hydrogenolysis) of the Cbz group, as it readily dissolves both the substrate and hydrogen gas[6].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every material choice is grounded in chemical compatibility and thermodynamic principles.
Objective: To determine the absolute saturation limit of Benzyl azepane-1-carboxylate in target organic solvents without kinetic supersaturation artifacts.
Preparation: Add an excess amount (e.g., 200 mg) of Benzyl azepane-1-carboxylate to a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the aromatic Cbz group during prolonged incubation.
Solvent Addition: Add 1.0 mL of the test organic solvent (e.g., DCM, DMSO, or MeOH). Seal with a PTFE-lined cap.
Equilibration: Agitate the suspension on a thermoshaker at 25 °C at 800 RPM for 48 hours. Causality: A 48-hour window ensures the system transitions from a kinetically driven supersaturated state to a true thermodynamic equilibrium.
Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is strictly required. Standard PES or nylon filters will degrade in aggressive organic solvents like DCM or DMSO, leaching extractables that cause artifact peaks in downstream chromatography.
Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a pre-established calibration curve.
Caption: Workflow for determining the thermodynamic solubility of Cbz-azepane.
Objective: To selectively cleave the Cbz group to yield the free azepane derivative.
Solvent Exchange: Dissolve Benzyl azepane-1-carboxylate (approx. 250 µmol) in 2.5 mL of anhydrous Methanol (MeOH)[6]. Causality: If the compound was previously stored in DCM, a complete solvent switch to MeOH is mandatory. Halogenated solvents like DCM can poison the Palladium catalyst and arrest the reaction.
Atmosphere Purge: Evacuate the reaction vessel and backfill with Argon 5 times[6].
Catalyst Addition: Add 10% Pd/C (approx. 5 mol% relative to substrate) under an Argon stream[6].
Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (via balloon or Parr shaker) and stir vigorously at room temperature overnight[6]. Causality: MeOH is highly permeable to H₂ gas, ensuring high dissolved gas concentrations at the catalyst surface.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo to yield the deprotected product[6].
Caption: Solvent-dependent synthetic and deprotection pathway for Cbz-azepane.
Applications in Drug Development
The precise manipulation of Benzyl azepane-1-carboxylate's solubility is highly relevant in the synthesis of complex therapeutics. Notably, azepane derivatives synthesized via this intermediate are utilized as potent monoacylglycerol lipase (MAGL) inhibitors[6]. MAGL is a primary enzyme responsible for the degradation of endocannabinoids (like 2-AG) in the central nervous system. By inhibiting MAGL, researchers can attenuate neuroinflammation and provide neuroprotection in preclinical models of Alzheimer's disease and multiple sclerosis[6].
During the high-throughput screening of these fragment-oriented libraries, the compounds are typically dissolved in DMSO to create master stocks, ensuring complete solubility before serial dilution into aqueous biological buffers[2][5].
Thermochemical data for Benzyl azepane-1-carboxylate
An In-depth Technical Guide to the Thermochemical Properties of Benzyl Azepane-1-carboxylate Executive Summary Benzyl azepane-1-carboxylate (also known as Z-azepane or N-Cbz-hexamethyleneimine) is a pivotal intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermochemical Properties of Benzyl Azepane-1-carboxylate
Executive Summary
Benzyl azepane-1-carboxylate (also known as Z-azepane or N-Cbz-hexamethyleneimine) is a pivotal intermediate in organic synthesis, particularly in the protection of the azepane ring during the development of pharmaceutical agents targeting the central nervous system. Despite its utility, specific experimental thermochemical data for this compound is absent from public chemical registries.
This guide bridges that gap. It provides high-fidelity theoretical estimates derived from the Joback Group Contribution Method for key thermodynamic parameters—including enthalpy of formation, vaporization, and heat capacity. Furthermore, it details the experimental protocols required to validate these values, serving as a roadmap for process chemists and engineers scaling up reactions involving this intermediate.
Part 1: Chemical Identity & Structural Context[1]
Before analyzing the energetics, we must establish the precise chemical identity to ensure accurate group contribution modeling.
A 7-membered saturated azepane ring nitrogen-protected by a benzyloxycarbonyl (Cbz) group.[1][2]
Part 2: Thermochemical Data (Computed)
Note: As direct experimental calorimetry data is unavailable in open literature, the following values are calculated using the Joback-Reid Group Contribution Method . These values represent the thermodynamic baseline for process design.
Correction: The 7-membered ring strain is not explicitly penalized in standard Joback but typically adds ~20-30 kJ/mol to
. The value above includes a conservative strain correction.
Part 3: Experimental Protocols for Validation
For drug development applications (IND/NDA filings), theoretical values must be validated. The following protocols outline the industry-standard methods for acquiring this data.
Protocol A: Enthalpy of Vaporization via TGA (Langmuir Method)
Use this method to determine
without boiling the compound, avoiding decomposition.
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500).
Sample Prep: Load 10–15 mg of Benzyl azepane-1-carboxylate into a platinum pan.
Isothermal Steps: Program the TGA to hold at a series of temperatures below the decomposition point (e.g., 100°C, 110°C, 120°C, 130°C) for 10–20 minutes each.
Data Analysis:
Measure the mass loss rate (
) at each isothermal step.
Plot
vs. .
Result: The slope of this line equals
.
Protocol B: Heat Capacity (
) via Modulated DSC
Instrument: Differential Scanning Calorimeter (DSC) with modulation capability.
Reference: Sapphire standard (known
).
Method:
Equilibrate at 0°C.
Modulate ±0.5°C every 60 seconds.
Ramp 3°C/min to 150°C.
Calculation:
.
Self-Validation: Run a blank pan and the sapphire standard first to calibrate the cell constant (
).
Part 4: Synthesis & Process Safety Logic
The synthesis of Benzyl azepane-1-carboxylate involves the Schotten-Baumann reaction, which is highly exothermic. Understanding the thermodynamics of this pathway is critical for safety.
Synthesis Pathway Diagram
Caption: Schotten-Baumann synthesis of Z-Azepane. The reaction is exothermic; temperature control (0–5°C) is required to prevent hydrolysis of Cbz-Cl.
Thermal Stability & Decomposition
Hazard: Benzyl carbamates are generally stable up to ~200°C. However, at elevated temperatures (>250°C), they undergo thermal decarboxylation .
Decomposition Pathway:
Safety Implication: Do not attempt to distill this compound at atmospheric pressure (calc. BP 365°C). High vacuum (<1 mbar) is mandatory for purification to keep the pot temperature below 150°C.
Part 5: Data Acquisition Workflow
The following diagram illustrates the logical flow for a researcher to move from synthesis to validated thermochemical data.
Caption: Workflow for generating validated thermochemical data. High purity (>98%) is a prerequisite for accurate DSC/TGA measurement.
References
Joback, K. G., & Reid, R. C. (1987).[3] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[3] Link
Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th Edition). McGraw-Hill Professional. (Source for group contribution constants).
National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. (Used for benchmarking benzyl ester increments). Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for Cbz-protection chemistry and stability data). Link
Discovery and isolation of novel azepane alkaloids
An In-Depth Technical Guide to the Discovery and Isolation of Novel Azepane Alkaloids Authored by a Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and Isolation of Novel Azepane Alkaloids
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in a number of natural products and approved pharmaceuticals.[1] Novel azepane alkaloids, with their complex three-dimensional architectures, offer a rich source of chemical diversity for drug discovery programs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of novel azepane alkaloids from natural sources. We will delve into the intricacies of extraction, chromatographic separation, and advanced spectroscopic techniques for structural elucidation, supported by field-proven insights and detailed protocols. The guide is designed to equip researchers with the practical knowledge to navigate the challenges of isolating these complex natural products.
Introduction: The Significance of Azepane Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[4] They often exhibit significant pharmacological activities.[5] Within this vast family, azepane-containing natural products have garnered considerable attention due to their unique structural features and potent biological effects.[6] The conformational flexibility of the seven-membered azepane ring allows for a wide range of spatial arrangements of substituents, which is often crucial for their bioactivity.[1]
Prominent examples of bioactive azepane-containing natural products include:
Balanol , a fungal metabolite from Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[7][8]
Manzamine A , a complex polycyclic alkaloid from marine sponges, displays significant antimalarial and anticancer activities.[9][10]
Halichlorine and Pinnaic Acid , isolated from marine sponges and bivalves respectively, are characterized by a highly functionalized azaspiro[4.5]decane ring system and exhibit inhibitory effects on vascular cell adhesion molecule-1 (VCAM-1) expression and cytosolic phospholipase A2 (cPLA2).[11][12][13]
The discovery of novel azepane alkaloids is a promising frontier in the search for new therapeutic agents. This guide will provide a detailed roadmap for their successful discovery and isolation.
Discovery and Dereplication Strategies
The initial phase of discovering novel natural products involves a systematic screening and dereplication process to quickly identify known compounds and prioritize the isolation of new chemical entities.
Bioassay-Guided Fractionation
A common and effective strategy is bioassay-guided fractionation. This involves separating the initial crude extract into fractions and testing each fraction for the biological activity of interest. The most active fractions are then subjected to further separation until a pure, active compound is isolated.
LC-MS/MS-Based Dereplication and Molecular Networking
Modern dereplication strategies heavily rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][14] By comparing the retention times, accurate mass, and fragmentation patterns of compounds in a complex mixture with databases of known natural products, researchers can rapidly identify previously characterized molecules.[10]
Global Natural Products Social Molecular Networking (GNPS) is a powerful, web-based platform that organizes tandem mass spectrometry data into molecular networks.[4][15][16] In these networks, nodes represent parent ions, and edges connect nodes with similar fragmentation spectra. This approach allows for the visualization of entire families of structurally related compounds within a sample, facilitating the identification of new analogs of known compounds.[15]
Dereplication Workflow for Novel Compound Discovery.
Extraction and Isolation: A Practical Guide
The successful isolation of novel azepane alkaloids hinges on a carefully planned extraction and chromatographic purification strategy. The choice of methods depends on the polarity and stability of the target compounds.
General Extraction Protocol for Alkaloids
Alkaloids are basic compounds and this property is exploited for their selective extraction.
Step-by-Step Protocol:
Sample Preparation: The source material (e.g., marine sponge, plant material, fungal culture) is freeze-dried and ground to a fine powder.
Initial Extraction: The powdered material is extracted with a polar solvent such as methanol or a methanol/dichloromethane mixture. This initial extract contains a wide range of compounds.
Acid-Base Partitioning:
a. The crude extract is dissolved in an aqueous acidic solution (e.g., 5% acetic acid or dilute HCl). This protonates the basic nitrogen of the alkaloids, making them water-soluble.
b. This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds.
c. The aqueous layer is then basified (e.g., with Na2CO3 or NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
d. The alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
Concentration: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture that requires further separation using various chromatographic techniques.
3.2.1. Column Chromatography
Initial fractionation is often performed using open column chromatography with silica gel or alumina as the stationary phase. A gradient of increasing solvent polarity is used to elute compounds of different polarities.
For the final purification of novel compounds, preparative HPLC is the method of choice.[17] Reversed-phase (C18) columns are commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Synthesis of Azepane Derivatives from Benzyl azepane-1-carboxylate: An Application and Protocol Guide
Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Significance of the Azepane Scaffold The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Significance of the Azepane Scaffold
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for developing novel therapeutics.[2][3] Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[4][5] More than 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic importance.[4] The ability to synthesize a variety of substituted azepanes is therefore crucial for the exploration of new chemical space and the development of next-generation pharmaceuticals.[3][6]
Benzyl azepane-1-carboxylate serves as a cornerstone starting material for these synthetic endeavors. The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the azepane nitrogen, stable under a variety of reaction conditions but readily removable under specific, mild protocols. This allows for selective modifications at other positions of the azepane ring before revealing the nitrogen for further functionalization. This guide provides a detailed overview of the core synthetic strategies for elaborating Benzyl azepane-1-carboxylate into a diverse library of derivatives, complete with mechanistic insights and field-proven experimental protocols.
Core Synthetic Strategy 1: N-Deprotection via Catalytic Hydrogenation
The removal of the Cbz group to yield the free secondary amine, azepane, is often the first and most critical step. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean nature, producing only toluene and carbon dioxide as byproducts, which simplifies purification.[7]
Mechanism of Cbz Deprotection
The reaction proceeds via hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond with hydrogen, generating toluene and an unstable carbamic acid intermediate.[7] This intermediate spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.[7][8]
Caption: General workflow for Cbz deprotection via catalytic hydrogenation.
Protocol 1A: N-Deprotection using Hydrogen Gas
This classic method utilizes hydrogen gas, often at atmospheric pressure (balloon) or higher, in the presence of a palladium catalyst.
Materials:
Benzyl azepane-1-carboxylate
10% Palladium on Carbon (Pd/C), 5-10 mol%
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
Hydrogen (H₂) gas supply (e.g., balloon)
Inert gas (Nitrogen or Argon)
Celite®
Procedure:
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve Benzyl azepane-1-carboxylate (1.0 eq) in the chosen solvent (e.g., MeOH, approx. 0.1 M concentration).
Inerting: Flush the flask with an inert gas (N₂ or Ar).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon and stir the suspension vigorously at room temperature.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours). The disappearance of the UV-active Cbz-protected starting material is a good indicator.
Filtration: Once complete, carefully vent the H₂ atmosphere and flush with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[7]
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude azepane, which is often pure enough for subsequent steps.
Protocol 1B: N-Deprotection using Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in the presence of the catalyst. It is often faster and more convenient for small-scale synthesis.[9][10]
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate.[8]
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-5 hours.
Filtration and Isolation: Follow steps 6 and 7 from Protocol 1A to remove the catalyst and isolate the product. If formic acid is used, a basic workup may be necessary to neutralize any excess acid before concentration.
Parameter
Protocol 1A (H₂ Gas)
Protocol 1B (Transfer Hydrogenation)
Rationale & Causality
Hydrogen Source
H₂ Gas (balloon or Parr)
Ammonium Formate, Formic Acid
Transfer hydrogenation avoids handling flammable H₂ gas, making it safer and more convenient for many labs.[10]
Catalyst Loading
5-10 mol%
10-20 mol%
Higher catalyst loading may be needed for transfer hydrogenation to achieve comparable reaction times.
Temperature
Room Temperature
Room Temperature to 60 °C
Gentle heating can accelerate transfer hydrogenation reactions significantly.[8]
The choice of method often depends on available equipment and safety considerations.
Core Synthetic Strategy 2: Ring Functionalization & Derivatization
Functional groups can be introduced onto the azepane ring, typically at the C4 position, to create key intermediates for further diversification. This is often performed on the Cbz-protected scaffold.
Synthesis of Benzyl 4-oxoazepane-1-carboxylate
Introducing a ketone at the C4 position creates a versatile chemical handle for subsequent reactions like reductive amination.[5][11]
Caption: Divergent synthetic pathways from Benzyl azepane-1-carboxylate.
Protocol 2A: Reductive Amination of Benzyl 4-oxoazepane-1-carboxylate
This protocol converts the ketone intermediate into a primary, secondary, or tertiary amine, providing a crucial point for building molecular complexity.[12]
Amine source (e.g., Ammonium acetate for primary, a primary amine for secondary)
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, as catalyst)
Procedure:
Imine Formation: Dissolve Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) and the amine source (1.0-1.5 eq) in the chosen solvent (DCM or DCE). If using an amine salt, a mild base (e.g., triethylamine) may be added. A catalytic amount of acetic acid can facilitate imine/enamine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: Add the reducing agent, Sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the mixture.[12] Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Reaction: Stir the reaction at room temperature until the starting ketone is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
Extraction: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amino-azepane derivative.
Core Synthetic Strategy 3: N-Functionalization of the Deprotected Azepane
Once the parent azepane scaffold is obtained (Protocol 1A/1B), the secondary amine is available for a wide range of functionalization reactions.
Protocol 3A: N-Alkylation of Azepane
This is a straightforward method to introduce alkyl substituents onto the nitrogen atom.[15]
Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2-3 eq)
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
Setup: Dissolve azepane (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., MeCN).
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.
Reaction: Stir the mixture at room temperature or heat to 50-80 °C to drive the reaction to completion. Monitor by TLC or LC-MS.
Work-up: Once complete, filter off the base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography if necessary.
Reaction Type
Key Reagents
Functional Group Introduced
Rationale & Field Insights
Reductive Amination
Ketone, Amine, NaBH(OAc)₃
C-NHR
A robust method to install diverse amine functionalities on the ring scaffold. NaBH(OAc)₃ is preferred for its mildness and selectivity for imines over ketones.[12]
N-Alkylation
Alkyl Halide, Base (K₂CO₃)
N-Alkyl
A fundamental and reliable transformation for adding simple alkyl or benzylic groups to the nitrogen.[15][16]
N-Acylation
Acyl Chloride, Base (TEA)
N-Acyl (Amide)
Creates stable amide linkages, often used to introduce pharmacologically relevant moieties.
Buchwald-Hartwig Amination
Aryl Halide, Pd catalyst, Ligand
N-Aryl
A powerful cross-coupling reaction for accessing N-aryl azepanes, which are common in CNS-active compounds.[15]
Conclusion
Benzyl azepane-1-carboxylate is a remarkably versatile starting material for the synthesis of a wide range of azepane derivatives. By strategically combining N-deprotection, ring functionalization, and subsequent N-functionalization, researchers can access a vast chemical space. The protocols outlined in this guide provide a robust foundation for these synthetic efforts. The choice of strategy—whether to functionalize the ring before or after deprotection—depends on the target molecule's overall synthetic plan and the compatibility of functional groups with the reaction conditions. These methodologies are central to the discovery and development of new azepane-based therapeutics.
References
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]
Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos - SZTE Publicatio Repozitórium. [Link]
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. [Link]
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. [Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed. [Link]
Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. [Link]
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed. [Link]
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. [Link]
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A. [Link]
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. [Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent - BORIS Portal. [Link]
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Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. [Link]
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
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(PDF) N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide - ResearchGate. [Link]
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - Semantic Scholar. [Link]
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate | Scilit. [Link]
Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. [Link]
BENZYL 4-OXOAZEPANE-1-CARBOXYLATE CAS 83621-33-4 Life Science Database - . [Link]
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The Azepane Annulus: A Guide to the Strategic Application of Benzyl Azepane-1-carboxylate in Modern Medicinal Chemistry
Abstract The seven-membered azepane ring system is a cornerstone of numerous FDA-approved drugs and a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The seven-membered azepane ring system is a cornerstone of numerous FDA-approved drugs and a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility grant access to a vast and biologically relevant chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties compared to flatter, more rigid aromatic systems. This guide provides an in-depth exploration of Benzyl azepane-1-carboxylate, a key protected intermediate, offering detailed protocols for its synthesis, characterization, and strategic deployment in the synthesis of complex bioactive molecules. We will delve into the causality behind experimental choices, from the selection of protecting groups to the conditions for their removal, providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Strategic Value of the Cbz-Protected Azepane Scaffold
In the intricate chess game of multi-step organic synthesis, protecting groups are the strategic moves that shield reactive functionalities, allowing for selective transformations elsewhere in the molecule. The benzyloxycarbonyl (Cbz or Z) group is a classic and robust choice for the protection of amines, offering a fine balance of stability and versatile deprotection options.[3] When applied to the azepane core, it forms Benzyl azepane-1-carboxylate, a stable, crystalline solid that serves as a versatile and readily functionalizable building block.
The choice of the Cbz group is deliberate. It is stable to a wide range of acidic, basic, and oxidative conditions, rendering it orthogonal to many other protecting groups used in complex syntheses.[3] This stability is crucial when subsequent reactions are required to build upon the azepane scaffold. Furthermore, the benzyl group's aromatic nature often aids in purification by providing a strong UV chromophore for TLC and HPLC analysis, and can enhance the crystallinity of intermediates, facilitating their isolation and purification.
Caption: The convergence of the azepane scaffold and Cbz protecting group.
Synthesis and Characterization
The synthesis of Benzyl azepane-1-carboxylate is a straightforward N-protection reaction of azepane (also known as hexamethyleneimine). The most common and reliable method is the Schotten-Baumann reaction, which utilizes benzyl chloroformate as the acylating agent in the presence of a base.
Protocol 1: Synthesis of Benzyl azepane-1-carboxylate
This protocol details the N-benzyloxycarbonylation of azepane under standard Schotten-Baumann conditions.
Materials:
Azepane (hexamethyleneimine)
Benzyl chloroformate (Cbz-Cl)
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Diethyl ether
Water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
In a round-bottom flask, dissolve azepane (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM).
Add an aqueous solution of sodium carbonate (2.0 eq.) or sodium bicarbonate (2.0 eq.) to the flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing.
Cool the mixture to 0 °C in an ice bath.
Slowly add benzyl chloroformate (1.1 eq.) dropwise via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The Cbz-Cl is highly reactive and lachrymatory, so this step should be performed in a well-ventilated fume hood.[3]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude Benzyl azepane-1-carboxylate can be purified by flash column chromatography on silica gel or by recrystallization to afford a white crystalline solid.
Caption: Workflow for the synthesis of Benzyl azepane-1-carboxylate.
Soluble in most organic solvents (DCM, EtOAc, THF)
General Observation
Spectroscopic Characterization (Expected):
¹H NMR (CDCl₃, 400 MHz):
δ 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.
δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
δ 3.50-3.40 (m, 4H): Protons on the carbons adjacent to the nitrogen in the azepane ring (-CH₂-N-CH₂-).
δ 1.70-1.50 (m, 8H): Remaining methylene protons of the azepane ring.
¹³C NMR (CDCl₃, 101 MHz):
δ ~156: Carbonyl carbon of the carbamate.
δ ~137: Quaternary aromatic carbon of the benzyl group.
δ ~128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.
δ ~67: Methylene carbon (-CH₂-) of the benzyl group.
δ ~46-45: Carbons adjacent to the nitrogen in the azepane ring.
δ ~29-26: Remaining methylene carbons of the azepane ring.
IR (KBr, cm⁻¹):
~2925, 2850: C-H stretching of the aliphatic CH₂ groups.
~1690: Strong C=O stretching of the carbamate.
~1420: C-N stretching.
~740, 700: C-H bending of the monosubstituted benzene ring.
Applications in Medicinal Chemistry
Benzyl azepane-1-carboxylate is a valuable intermediate for the synthesis of more complex and highly functionalized azepane derivatives. Its utility stems from the ability to perform chemistry on the azepane ring, followed by the straightforward removal of the Cbz group to reveal the secondary amine for further elaboration.
Building Block for Substituted Azepanes
The Cbz-protected azepane can be used as a scaffold to introduce substituents at various positions of the seven-membered ring. For instance, α-lithiation of N-Boc protected heterocycles is a known method for introducing substituents adjacent to the nitrogen.[5] A similar strategy can be envisioned for the Cbz-protected analogue, providing access to 2-substituted azepanes.
A recent study by Mykura et al. (2024) highlights a novel photochemical dearomative ring-expansion of nitroarenes to synthesize polysubstituted azepanes.[6] In their work, they generate various C4-substituted N-Cbz-azepanes as key intermediates. This underscores the importance of the Cbz-protected azepane scaffold in accessing novel chemical space that is otherwise difficult to obtain. The authors note that traditional routes to such compounds often require lengthy multi-step syntheses, for example, via Beckmann rearrangement of piperidones or through ring-closing metathesis.[6] Having a direct and efficient synthesis of Benzyl azepane-1-carboxylate and its derivatives is therefore highly enabling for medicinal chemistry programs.
Precursor for Kinase Inhibitors and GPCR Modulators
The azepane motif is found in a number of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of these important drug targets.
For example, a recent publication on the development of novel PTPN2/PTPN1 inhibitors for cancer immunotherapy describes the synthesis of complex molecules containing a substituted azepane ring.[7] While their synthesis starts from a different precursor, the strategic incorporation of the azepane moiety highlights its relevance in this therapeutic area. Benzyl azepane-1-carboxylate serves as a readily available starting material to explore novel azepane-based scaffolds for such targets. After deprotection, the resulting secondary amine can be functionalized in a variety of ways, such as through reductive amination, amide coupling, or arylation reactions, to build out the final inhibitor structure.
Caption: General synthetic strategy utilizing Benzyl azepane-1-carboxylate.
Deprotection Protocols
The removal of the Cbz group is a critical step in the synthetic sequence. Catalytic hydrogenolysis is the most common and cleanest method. For substrates sensitive to hydrogenation, other methods are available.
Protocol 2: Catalytic Hydrogenolysis with H₂ Gas
This is the classic method for Cbz deprotection.
Materials:
Benzyl azepane-1-carboxylate
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Celite®
Procedure:
Dissolve Benzyl azepane-1-carboxylate (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator should be used.
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-16 hours.
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to afford the deprotected azepane. The product is often pure enough for the next step, or can be purified by distillation or chromatography.
Protocol 3: Catalytic Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas and is often faster and more convenient for small-scale reactions.[8][9]
Materials:
Benzyl azepane-1-carboxylate
Palladium on carbon (10% Pd/C)
Ammonium formate (HCO₂NH₄)
Methanol (MeOH)
Procedure:
To a stirred solution of Benzyl azepane-1-carboxylate (1.0 eq.) in methanol, add 10% Pd/C (10-20% by weight of the substrate).
To this suspension, add ammonium formate (4-5 eq.) in one portion.
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 30-60 minutes.
Upon completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate.
The ammonium formate can be removed by partitioning the residue between an organic solvent (e.g., DCM) and water. The organic layer is then dried and concentrated to give the pure azepane.
Conclusion
Benzyl azepane-1-carboxylate is more than just a protected amine; it is a strategic building block that provides a stable and versatile entry point into the rich chemical space of functionalized azepanes. Its straightforward synthesis, robust nature, and the reliable methods for its deprotection make it an invaluable tool for medicinal chemists. By leveraging this key intermediate, researchers can efficiently construct novel and complex molecular architectures targeting a wide array of biological targets, thereby accelerating the drug discovery process.
References
Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring-expansion of nitroarenes.
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Psarra, E., et al. (2017).
Lesniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 116390.
Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. Available at: [Link]
Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
Zawodny, W., Montgomery, S. L., Marshall, J. R., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877.
Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
Mykura, R., Sánchez-Bento, R., Matador, E., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Zenodo.
PubChemLite. (n.d.). Benzyl 1,4-diazepane-1-carboxylate. Available at: [Link]
Kolis, S. P., et al. (2025).
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
Sureshbabu, V. V., et al. (1998).
Wodicka, L. M., et al. (2022). Repurposing of the RIPK1-Selective Benzo[1]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Medicinal Chemistry Letters, 13(5), 827-834.
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 116390.
Kamala, G. R., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.
Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ScienceDirect.
A Nickel(II)
Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]
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Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide form
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform
Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos.
Barbero, N., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 24(19), 3468.
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
Synthesis of Functionalized Azepines via Cu(I)
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal.
The Strategic Application of Benzyl Azepane-1-carboxylate in Organic Synthesis: A Guide for Researchers
Introduction: Navigating Amine Protection in Complex Syntheses In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the selective modification of a single functi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating Amine Protection in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the selective modification of a single functional group in the presence of others is a paramount challenge. This necessitates the use of "protecting groups," which act as temporary masks for reactive sites, allowing for chemical transformations elsewhere in the molecule.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively when its purpose is served.[2]
The secondary amine of the azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and presence in numerous bioactive compounds.[3][4] However, its nucleophilicity and basicity often require protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a venerable and highly effective choice for this purpose.[5] This guide provides a detailed exploration of Benzyl azepane-1-carboxylate as a key protected intermediate, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Physicochemical Properties of Benzyl Azepane-1-carboxylate and Derivatives
The Cbz Group: A Strategic Choice for Azepane Protection
The selection of a protecting group is a critical strategic decision in a synthetic campaign. The Cbz group offers a distinct set of advantages and an orthogonality that makes it highly valuable.[9][10]
Stability: The Cbz group is stable to a wide range of non-catalytic reaction conditions, including both basic and mildly acidic environments, making it compatible with many synthetic transformations.[5]
Orthogonality: It is orthogonal to the commonly used tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[2][10] This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple amine groups must be deprotected at different stages.[2]
Mild Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis, a remarkably mild and clean process that proceeds at neutral pH and typically results in high yields.[5]
This strategic interplay allows for the selective deprotection of different amine groups within the same molecule by simply changing the deprotection conditions (acid for Boc, base for Fmoc, and hydrogenolysis for Cbz).
Experimental Protocols
Protocol 1: Synthesis of Benzyl azepane-1-carboxylate (Protection)
The introduction of the Cbz group onto the azepane nitrogen is a straightforward and high-yielding reaction. The most common method involves the reaction of azepane with benzyl chloroformate under basic conditions.
Causality Behind Experimental Choices:
Base (e.g., Triethylamine, NaHCO₃): Benzyl chloroformate reacts with the amine to liberate hydrochloric acid. A base is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting azepane, which would render it non-nucleophilic.[5]
Solvent (e.g., Dichloromethane, THF): Aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.
Temperature (0 °C to room temperature): The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
Reaction Setup: To a solution of azepane (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add a suitable base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure Benzyl azepane-1-carboxylate.
Diagram of the Protection Workflow:
Caption: Decision workflow for the deprotection of Benzyl azepane-1-carboxylate.
Application in Drug Discovery: Synthesis of Neuropharmacological Agents
The true utility of a protecting group strategy is demonstrated in its application to the synthesis of complex, biologically active molecules. The N-benzylated azepane scaffold is a key structural motif in the development of agents targeting the central nervous system (CNS).
In a recent study aimed at discovering novel neuropharmacological agents, an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, which are critical targets for the treatment of neuropsychiatric disorders. [11]The synthesis of a series of analogs to probe the structure-activity relationship (SAR) relied on the debenzylation of an enantiomerically pure N-benzylated azepane intermediate, followed by re-alkylation. This highlights the crucial role of the benzyl group not just as a protector, but as a handle that can be removed and replaced to generate a library of compounds for biological screening.
[11]
The ability to readily cleave the benzyl group under mild hydrogenolysis conditions without affecting other parts of the molecule was essential for the successful synthesis of these potential drug candidates.
Troubleshooting and Field-Proven Insights
Even with well-established protocols, challenges can arise. Below are common issues and their solutions:
Incomplete Protection/Deprotection:
Cause: Insufficient reagent, poor quality reagents, or deactivation of the catalyst.
Solution: Ensure accurate stoichiometry. For protection, use fresh benzyl chloroformate. For hydrogenolysis, if the reaction stalls, carefully filter the mixture and add a fresh portion of Pd/C catalyst. The catalyst's activity can diminish over time or be poisoned by sulfur-containing impurities.
Catalyst Poisoning during Hydrogenolysis:
Cause: The presence of sulfur-containing functional groups (e.g., thiols, thioethers) in the substrate can irreversibly bind to the palladium catalyst, rendering it inactive.
Solution: If catalyst poisoning is suspected, alternative deprotection methods such as acidic cleavage should be considered.
Side Reactions during Acidic Cleavage:
Cause: The strongly acidic and nucleophilic conditions (HBr) can lead to the degradation of other acid-sensitive groups or unwanted side reactions.
Solution: Carefully monitor the reaction time and temperature. If side reactions are significant, exploring other acidic conditions (e.g., trifluoroacetic acid, TFA) or alternative deprotection strategies is recommended.
Conclusion
Benzyl azepane-1-carboxylate is a versatile and strategically important intermediate in modern organic synthesis. The benzyloxycarbonyl group provides robust protection for the azepane nitrogen, demonstrating excellent stability and orthogonality to other common amine protecting groups. The well-defined protocols for its introduction and, critically, its mild removal via catalytic hydrogenolysis, make it an invaluable tool for researchers in pharmaceutical and chemical development. By understanding the causality behind the experimental choices and being prepared for potential challenges, scientists can effectively leverage this protecting group strategy to construct complex azepane-containing molecules with high efficiency and control.
References
BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
Benchchem. (2025). literature review of Boc vs. Cbz protecting groups. Benchchem.
Benchchem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. Benchchem.
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
University of Oviedo. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. (2026, February 23). Retrieved from [Link]
PubChem. (n.d.). 2-Benzyl-azepane. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). Benzyl 4-amino-3-hydroxyazepane-1-carboxylate. National Institutes of Health. Retrieved from [Link]
Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]
STM Journals. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions. IJMI. Retrieved from [Link]
eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. Retrieved from [Link]
aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]
Thieme. (n.d.). 3. Azepines. Retrieved from [Link]
Chalmers Research. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
Application Note: Deprotection Strategies for Benzyl azepane-1-carboxylate
Abstract & Strategic Overview Benzyl azepane-1-carboxylate (Cbz-azepane) represents a critical intermediate in the synthesis of seven-membered nitrogen heterocycles, widely used in kinase inhibitors and GPCR ligands. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Benzyl azepane-1-carboxylate (Cbz-azepane) represents a critical intermediate in the synthesis of seven-membered nitrogen heterocycles, widely used in kinase inhibitors and GPCR ligands. The removal of the Carboxybenzyl (Cbz/Z) group is a pivotal step that restores the nucleophilic secondary amine for further functionalization.
While the Cbz group is renowned for its stability against basic and mild acidic conditions, its removal requires precise selection based on the substrate's functional group landscape.[1] This guide details three field-validated protocols, moving beyond generic textbook descriptions to address the specific solubility and reactivity profiles of the azepane scaffold.
Method Selection Matrix
Use the following decision matrix to select the optimal protocol for your specific substrate context.
Feature
Method A: Catalytic Hydrogenolysis
Method B: Acidolysis (HBr/AcOH)
Method C: Transfer Hydrogenation
Primary Mechanism
Heterogeneous Catalysis (Pd/C + H₂)
Sɴ2 / Acid-Catalyzed Hydrolysis
Pd-Catalyzed Hydrogen Transfer
Key Reagents
Pd/C, H₂ gas, MeOH/EtOAc
33% HBr in Acetic Acid
Pd/C, Ammonium Formate
Substrate Tolerance
❌ Incompatible with S-compounds, alkenes, benzyl ethers.
❌ Incompatible with acid-labile groups (Boc, t-Bu esters).
✅ Safer for S-compounds; avoids H₂ gas hazards.
Reaction Rate
Moderate to Fast (1–12 h)
Fast (1–4 h)
Very Fast (15 min – 2 h)
Product Form
Free Base (or Acetate salt)
Hydrobromide Salt
Formate Salt / Free Base
Scalability
High (with safety controls)
Medium (corrosive waste)
High (Ideal for batch scale-up)
Decision Logic Pathway
The following flowchart illustrates the logical process for selecting the appropriate deprotection method based on chemoselectivity requirements.
Figure 1: Strategic decision tree for selecting the optimal Cbz deprotection method.
Protocol A: Catalytic Hydrogenolysis (Standard)
Best for: Standard substrates lacking reducible functional groups (alkenes, alkynes, nitro) or catalyst poisons (thiols, thioethers).
Mechanistic Insight
The reaction occurs on the surface of the Palladium catalyst.[2] The Cbz group is cleaved via hydrogenolysis of the benzylic C-O bond, releasing toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine.[3]
Note: Azepanes are lipophilic. Poor solubility in pure methanol often leads to "stalled" reactions because the substrate cannot access the catalyst surface.
Catalyst: 10% Pd/C (wet support, 50% water recommended for safety), 10 wt% loading relative to substrate.
Solvent: Methanol (MeOH) or MeOH:Ethyl Acetate (1:1 v/v) for solubility.
Hydrogen Source: H₂ balloon (1 atm).
Step-by-Step Procedure
Solvation: Dissolve the substrate in MeOH. If the solution is cloudy, add Ethyl Acetate (EtOAc) dropwise until clear.
Expert Tip: A concentration of 0.1 M is ideal. Too dilute = slow kinetics; too concentrated = catalyst aggregation.
Inerting: Flush the reaction vessel with Nitrogen (N₂) or Argon.
Catalyst Addition: Carefully add 10% Pd/C under an inert stream.
Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add it under an inert blanket.
Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Repeat 3 times.
Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the UV-active spot (Cbz). The product azepane is not UV active; visualize with Ninhydrin or Iodine stain.
Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Result: The free amine is obtained as an oil. If volatile, convert immediately to an HCl salt by adding 1M HCl in ether.
Protocol B: Acidolytic Cleavage (HBr/AcOH)
Best for: Substrates containing alkenes, benzyl ethers (which might cleave with H2), or when strictly orthogonal deprotection is needed.
Mechanistic Insight
This is a harsh, Sɴ2-type deprotection. The carbonyl oxygen is protonated by the strong acid, activating the benzylic position for nucleophilic attack by the bromide ion. This generates benzyl bromide and the carbamic acid.
Figure 2: Mechanism of acid-mediated Cbz cleavage.[4][5][6][7]
Materials
Reagent: 33% HBr in Glacial Acetic Acid (Commercial solution).
Solvent: Dichloromethane (DCM) or Diethyl Ether (optional, for dilution).
Step-by-Step Procedure
Setup: Place the substrate in a round-bottom flask equipped with a drying tube (CaCl₂).
Addition: Add 33% HBr/AcOH (5–10 equiv) directly to the neat substrate or a concentrated DCM solution at 0°C.
Reaction: Allow to warm to RT and stir for 1–3 hours.
Caution: This reaction evolves CO₂ and HBr fumes. Perform in a fume hood.
Precipitation: Add cold Diethyl Ether (Et₂O) to the reaction mixture. The azepane hydrobromide salt often precipitates as a solid.
Workup:
If Solid: Filter and wash with cold ether.
If Oil: Decant the ether, dissolve the residue in water, basify with NaOH (pH > 12), and extract with DCM to recover the free amine.
Protocol C: Transfer Hydrogenation (Ammonium Formate)
Best for: Rapid scale-up, safety-conscious labs (no H₂ cylinders), and substrates sensitive to long reaction times.
Mechanistic Insight
Ammonium formate decomposes in the presence of Pd/C to release H₂, NH₃, and CO₂ in situ. This creates a high local concentration of hydrogen on the catalyst surface, often driving the reaction faster than balloon hydrogenation.
Cause: Catalyst poisoning (S/N coordination) or poor solubility.[9]
Fix: Add 1–2 equivalents of Acetic Acid to the methanol solution. This protonates the product amine, preventing it from binding tightly to the Pd surface.
Issue: Product is missing after workup.
Cause: Azepane is a low-molecular-weight amine and may be volatile or water-soluble.
Fix: Do not evaporate to dryness under high vacuum for extended periods. During extraction, ensure the aqueous phase is pH > 12 to force the amine into the organic layer.
Issue: Incomplete cleavage with HBr.
Cause: Old reagent. HBr in AcOH absorbs moisture over time.
Fix: Use a fresh bottle or switch to Trifluoroacetic Acid (TFA) with Thioanisole (scavenger) at reflux, though this is less effective for Cbz than HBr.
References
Greene's Protective Groups in Organic Synthesis
Source: Wuts, P. G. M. (2014). John Wiley & Sons.
Context: The definitive guide on Cbz stability and cleavage conditions.
URL:
Cbz-Protected Amino Groups - Protocols and Mechanisms
Source: Organic-Chemistry.org
Context: Detailed mechanisms for hydrogenolysis and altern
Application Note: Benzyl Azepane-1-Carboxylate as a Core Scaffold in the Synthesis of ATP-Competitive Kinase Inhibitors
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. While traditional flat, aromatic heterocycles dominate the kinase inhibitor lands...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. While traditional flat, aromatic heterocycles dominate the kinase inhibitor landscape, there is a paradigm shift toward conformationally constrained, sp³-rich scaffolds to improve target selectivity and pharmacokinetic profiles. Benzyl azepane-1-carboxylate (Cbz-protected azepane) has emerged as a privileged building block in this domain. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing Benzyl azepane-1-carboxylate in the synthesis of potent kinase inhibitors, specifically focusing on analogues of the natural product (-)-balanol.
Mechanistic Rationale: The Azepane Pharmacophore
The seven-membered azepane ring provides a unique spatial geometry that effectively mimics the ribose ring of adenosine triphosphate (ATP)[1]. In the highly conserved ATP-binding pockets of kinases such as Protein Kinase A (PKA), Protein Kinase B (PKB/Akt), and Protein Kinase C (PKC), the flexibility of the azepane ring allows it to adopt a conformation that perfectly positions appended hydrogen-bonding motifs (e.g., hydroxyls and amides) to interact with the kinase hinge region[2],.
(-)-Balanol, a fungal metabolite containing a functionalized azepane core, is a potent inhibitor of these kinases[3]. To synthesize balanol analogues, the azepane core must be heavily functionalized. Benzyl azepane-1-carboxylate is the ideal starting material because the carboxybenzyl (Cbz) group lowers the oxidation potential of the amine, directing regioselective C-H functionalization while preventing unwanted side reactions[4].
Diagram 1: Mechanism of ATP-competitive kinase inhibition by azepane-based scaffolds.
Synthetic Strategy & Workflow
The transformation of Benzyl azepane-1-carboxylate into a complex kinase inhibitor relies on the strategic use of the Cbz protecting group. The workflow consists of three critical phases:
Regioselective Activation: Direct C-H functionalization of saturated azepanes is challenging. The Cbz group enables electrochemical Shono oxidation, stabilizing the transient N-acyliminium ion to form an enecarbamate intermediate[4].
Stereoselective Functionalization: The resulting double bond is subjected to stereoselective dihydroxylation or epoxidation to install the necessary pharmacophores[3].
Orthogonal Deprotection: The Cbz group is uniquely susceptible to catalytic hydrogenolysis. This allows for the unmasking of the secondary amine without utilizing harsh acids or bases that would otherwise destroy delicate ester or amide linkages in the final kinase inhibitor[3],[5].
Diagram 2: Synthetic workflow from Benzyl azepane-1-carboxylate to a functional kinase inhibitor.
Experimental Protocols
Protocol A: Regioselective Functionalization via Shono Oxidation
Objective: Convert Benzyl azepane-1-carboxylate to an enecarbamate intermediate (Benzyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate).
Causality & Design: The Cbz group is structurally crucial here; it balances the electron density on the nitrogen, preventing over-oxidation while stabilizing the intermediate N-acyliminium ion during electrolysis. The Cbz group also provides a distinct UV chromophore for reaction monitoring[6],[4].
Step-by-Step Methodology:
Electrolysis Setup: Dissolve Benzyl azepane-1-carboxylate (1.0 eq, ~4.57 mmol) and tetraethylammonium tetrafluoroborate (0.1 M, acting as the supporting electrolyte) in 50 mL of anhydrous methanol[4].
Anodic Oxidation: Perform the electrolysis in an undivided cell equipped with carbon electrodes. Apply a constant current (e.g., 100 mA) at 0 °C until complete consumption of the starting material is confirmed by TLC (approx. 2.5 F/mol).
Quench & Extraction: Concentrate the mixture in vacuo to remove methanol. Partition the residue between water and ethyl acetate. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the crude
-methoxy carbamate.
Elimination: Redissolve the crude intermediate in toluene (30 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux for 2 hours using a Dean-Stark trap to drive the elimination of methanol.
Validation: Purify via flash chromatography (5:95 EtOAc−hexane). Analyze via ¹H NMR (400 MHz, CDCl₃). Success is self-validated by the appearance of a vinylic proton signal at
~6.5 ppm and characteristic rotameric splitting (due to the restricted rotation of the Cbz carbamate bond)[4].
Protocol B: Orthogonal Cbz Deprotection and Final Assembly
Objective: Remove the Cbz protecting group to enable the final coupling of the azepane core with the kinase-binding benzophenone fragment.
Causality & Design: Palladium-catalyzed hydrogenolysis is selected because it is perfectly orthogonal to the acid-labile and base-labile functional groups present on the advanced balanol intermediate. It cleanly yields the secondary amine driven by the irreversible release of CO₂ and toluene[3],[5].
Step-by-Step Methodology:
Preparation: Dissolve the functionalized Cbz-azepane intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration). Purge the reaction flask with Argon for 5 minutes to displace oxygen[5].
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous stream of Argon to prevent solvent ignition.
Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours[5].
Validation: Monitor the reaction using LC-MS. The successful cleavage of the Cbz group is characterized by a mass shift of -134 Da (loss of the benzyl carbamate mass) and the emergence of the highly polar free amine peak[5].
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo. The resulting free secondary amine is used immediately in the subsequent amide coupling step without further purification.
The functionalization of the azepane core directly impacts the binding affinity to the kinase ATP pocket. The table below summarizes the inhibitory potency of azepane-derived balanol analogues synthesized via these methodologies. Notice how the transition from a plasma-unstable ester to a plasma-stable amide maintains nanomolar potency while vastly improving the pharmacokinetic viability of the drug candidate[2].
Compound
Target Kinase
IC₅₀ (nM)
Key Structural Feature
Pharmacokinetic Note
(-)-Balanol
PKA
4.5
Natural azepane core
Baseline natural product
(-)-Balanol
PKB-
5.0
Natural azepane core
Baseline natural product
Compound 1
PKB-
5.0
Azepane with Ester linkage
High potency, but plasma unstable
Compound 4
PKB-
4.0
Azepane with Amide linkage
High potency, plasma stable
Data summarized from structure-based optimization studies of azepane derivatives[2].
References
Zha, G.-F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 465-494. URL:[Link]
Breitenlechner, C. B., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
Saha, et al. (2013). "A unified approach to the important protein kinase inhibitor balanol and a proposed analogue." Beilstein Journal of Organic Chemistry, 9, 2910-2915. URL:[Link]
Faulkner, E. (2016). "The Realisation of Fragment-Oriented Synthesis." White Rose eTheses Online, University of Leeds. URL:[Link]
BR112021002298A2. "Heterocyclic compounds, their uses and manufacturing process, and pharmaceutical composition." Google Patents.
Strategic Use of Benzyl Azepane-1-carboxylate in Peptidomimetic Synthesis
Topic: Role of Benzyl azepane-1-carboxylate in Synthesizing Peptide Mimics Content Type: Detailed Application Note and Protocol Guide Executive Summary Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane ) serves a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Benzyl azepane-1-carboxylate in Synthesizing Peptide Mimics
Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane ) serves as a critical structural scaffold in the design of peptidomimetics. Its primary utility lies in its conversion to Azepane-2-carboxylic acid (Aze) , a seven-membered ring homolog of proline (Pro). When incorporated into peptide backbones, this scaffold acts as a potent conformational constraint , forcing the peptide chain into specific secondary structures such as
-turns or helical geometries (e.g., 11/9-helix).
This guide details the strategic application of Benzyl azepane-1-carboxylate, moving from its functionalization to its deployment in solution-phase peptide synthesis. It addresses the "Proline Surrogate" strategy, offering improved proteolytic stability and bioavailability for drug candidates.
Scientific Foundation & Mechanism
The "Proline Homolog" Effect
Native proline is unique among amino acids due to its cyclic nature, which restricts the
(phi) dihedral angle to approximately -60°. Expanding this ring to the seven-membered azepane (Aze) alters these torsional constraints:
Increased Flexibility: The larger ring allows a wider range of ring puckering modes compared to proline.
Turn Induction: Despite the flexibility, Aze strongly favors reverse-turn conformations (specifically Type II'
-turns) when coupled with specific residues (e.g., D-amino acids), making it invaluable for nucleating folding in short peptides.
Proteolytic Resistance: The non-natural azepane ring is unrecognized by most endogenous proteases, significantly extending the half-life of therapeutic peptides.
The Role of the Cbz (Z) Group
The Benzyloxycarbonyl (Cbz) group on the nitrogen is not merely a passive protector; it plays a strategic role in the synthesis:
Orthogonality: Cbz is stable to acidic conditions (TFA, HCl) used to remove Boc groups and basic conditions (piperidine) used to remove Fmoc groups. This allows for versatile Solution-Phase Peptide Synthesis strategies.[1]
Deprotection: It is cleanly removed via catalytic hydrogenolysis (
, Pd/C), which is mild and preserves sensitive peptide bonds that might be labile to strong acids or bases.
Application Protocol: Functionalization of the Scaffold
Note: The starting material, Benzyl azepane-1-carboxylate, is often an unfunctionalized cyclic carbamate. To serve as a peptide building block, it must be functionalized at the
-position to create N-Cbz-Azepane-2-carboxylic acid .
Protocol A:
-Functionalization via Electrochemical (Shono) Oxidation
Direct lithiation of N-Cbz species can be risky due to nucleophilic attack on the carbonyl. The Shono Oxidation is the superior, high-fidelity method for introducing functionality to the
-carbon of N-Cbz-azepane.
Materials Required:
Substrate: Benzyl azepane-1-carboxylate (
mmol)
Solvent: Methanol (MeOH)
Electrolyte: Et
NOTs (Tetraethylammonium tosylate)
Equipment: Potentiostat or DC power supply, Carbon rod electrodes.
Reagents: TMSCN (Trimethylsilyl cyanide), TiCl
, HCl.
Step-by-Step Methodology:
Anodic Oxidation (
-Methoxylation):
Dissolve Benzyl azepane-1-carboxylate and Et
NOTs ( M) in MeOH.
Perform constant current electrolysis (
mA/cm) between carbon electrodes. Maintain temperature at °C.
Mechanism: The anodic oxidation generates an N-acyliminium ion intermediate, which is immediately trapped by the solvent (MeOH) to form 2-methoxy-N-Cbz-azepane .
Validation: Monitor consumption of starting material via TLC (Hexane/EtOAc).
Cyanation (Introduction of Carbon):
Dissolve the crude
-methoxy intermediate in dry DCM ( M) under Argon.
Cool to
°C. Add TMSCN ( eq) followed by dropwise addition of TiCl ( eq).
Stir for 2 hours, allowing the mixture to warm to
°C.
Result: Formation of 2-cyano-N-Cbz-azepane .
Hydrolysis to Amino Acid:
Reflux the nitrile in
M HCl for 4 hours (Note: This will cleave the Cbz).
Alternative (to keep Cbz): Mild hydrolysis using NaOH/H
O to the amide, then selective hydrolysis, or re-protection with Cbz-Cl if the group is lost.
Context: Incorporating N-Cbz-Aze-OH into a peptide sequence (e.g., H-Phe-Aze-Ala-OH) using Solution Phase Synthesis.
Protocol B: Solution-Phase Coupling of N-Cbz-Aze-OH
Materials:
Building Block: N-Cbz-Azepane-2-carboxylic acid.
Amine Partner: H-Ala-OBn (Alanine benzyl ester) or similar C-protected amino acid.
Coupling Agents: EDC
HCl, HOBt (or HATU for difficult couplings).
Base: DIPEA (Diisopropylethylamine).
Solvent: DMF or DCM.
Workflow:
Activation:
Dissolve N-Cbz-Aze-OH (
eq) in dry DCM/DMF ( M).
Add HOBt (
eq) and EDCHCl ( eq) at °C. Stir for 15 minutes to form the active ester.
Expert Insight: Azepane rings are sterically hindered. Pre-activation is crucial to prevent racemization and ensure complete reaction.
Coupling:
Add the amine partner (H-Ala-OBn,
eq) and DIPEA ( eq).
Allow to warm to room temperature and stir for 12–18 hours.
Monitoring: Check pH; maintain basicity (pH 8) for the amine to remain nucleophilic.
Work-up:
Dilute with EtOAc. Wash sequentially with
M KHSO (removes basic impurities), Sat. NaHCO (removes unreacted acid), and Brine.
Dry over MgSO
and concentrate.
Cbz Deprotection (Hydrogenolysis):
Dissolve the coupled dipeptide (Cbz-Aze-Ala-OBn) in MeOH.
Add
Pd/C catalyst ( wt% of substrate).
Stir under H
atmosphere (balloon pressure) for 2–4 hours.
Filtration: Filter through Celite to remove Pd/C.
Result: H-Aze-Ala-OH (or H-Aze-Ala-OBn if selective conditions used). The free secondary amine of the Azepane ring is now ready for the next coupling (as the nucleophile).
Data & Visualization
Comparative Conformational Parameters
The table below highlights why Azepane (Aze) is a distinct "Proline Mimic."
Parameter
Proline (Pro)
Azepane (Aze)
Impact on Peptide
Ring Size
5-membered
7-membered
Increased steric bulk; hydrophobic shielding.
(Phi) Angle
Fixed ~ -60°
Flexible (-60° to -140°)
Allows access to novel helical spaces (e.g., 11/9 helix).
Turn Preference
Type I / II -turns
Type II' -turns
Ideal for stabilizing hairpin loops in mimetics.
Cis/Trans Amide Ratio
~10-30% Cis
~5-15% Cis
Lower cis-content simplifies NMR analysis and folding prediction.
Synthesis Workflow Diagram
The following diagram illustrates the transformation of the raw Benzyl azepane-1-carboxylate scaffold into a functional peptide unit.
Caption: Workflow converting the raw azepane scaffold into a bioactive peptide mimic via electrochemical oxidation and standard coupling.
Troubleshooting & Optimization
Issue: Poor Coupling Yields.
Cause: The secondary amine of the Azepane ring (during N-terminal elongation) is sterically hindered.
Solution: Use high-efficiency coupling reagents like HATU or PyBOP instead of EDC. Increase reaction time and temperature (
°C) if necessary.
Issue: Cbz Removal Failure.
Cause: Catalyst poisoning by sulfur-containing amino acids (Met, Cys) in the chain.
Solution: Use Pd(OH)
/C (Pearlman's catalyst) or perform deprotection using HBr/Acetic Acid (acidolytic cleavage) if the peptide sequence tolerates it.
Issue: Racemization.
Cause: Over-activation of the carboxylic acid during coupling.
Solution: Always use HOBt or HOAt as an additive to form the active ester in situ, suppressing oxazolone formation.
References
PubChem. (2025).[2] Azepane-2-carboxylic acid | C7H13NO2.[2][3][4] National Library of Medicine. Retrieved from [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Shono, T. (1984). Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811-850.
Application Note: Development and Profiling of N-Benzylated Bicyclic Azepanes for Neuropsychiatric Disorders
[1][2][3][4] Executive Summary & Scientific Rationale The seven-membered azepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique conformational flexibility distinct from the more common si...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Scientific Rationale
The seven-membered azepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique conformational flexibility distinct from the more common six-membered piperidines. Recent investigations, including pivotal work by Carrel et al. (2025), have identified N-benzylated bicyclic azepanes as potent, multi-target agents.[1]
Unlike traditional antipsychotics that primarily target Dopamine D2 receptors, these scaffolds often exhibit a Triple Reuptake Inhibitor (TRI) profile—inhibiting the transporters for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT)—combined with Sigma-1 receptor (σ-1R) affinity. This polypharmacological profile is highly sought after for treating complex neuropsychiatric phenotypes, particularly treatment-resistant depression and the negative symptoms of schizophrenia.
This Application Note provides a comprehensive technical guide for the synthesis , structural characterization , and pharmacological validation of these compounds.
Chemical Synthesis Protocol: The Bicyclic Azepane Core
The construction of the bicyclic azepane core (e.g., decahydroazocine or octahydro-1H-cyclopenta[c]azepine) is non-trivial due to the entropic difficulty of closing seven-membered rings. The most robust industrial method relies on the Beckmann Rearrangement of bicyclic ketoximes.
Workflow Diagram: Synthetic Route
Caption: Synthetic pathway utilizing Beckmann rearrangement for ring expansion from 6-membered ketones to 7-membered azepanes.
Detailed Protocol: Ring Expansion and Functionalization
Reagents:
Precursor: 1-Tetralone (for benzo-fused) or Hexahydro-1H-inden-1-one (for aliphatic bicyclic).
Dissolve the bicyclic ketone (10 mmol) in Ethanol/Water (3:1).
Add
(1.5 equiv) and Sodium Acetate (2.0 equiv).
Reflux for 2 hours.[3] Monitor by TLC (Hexane/EtOAc 4:1).
Critical Checkpoint: Isolate the E-oxime vs. Z-oxime. The geometry dictates which carbon migrates during rearrangement, determining the final nitrogen position.
Beckmann Rearrangement (The Expansion):
Dissolve the oxime in acetone/water. Add NaOH (2 equiv).
Cool to 0°C. Dropwise add Tosyl Chloride (1.2 equiv).
Stir at RT for 3 hours. The tosyl-oxime intermediate spontaneously rearranges to the Bicyclic Lactam .
Validation: Verify ring expansion via IR (Lactam C=O shift to ~1640 cm⁻¹) and 1H-NMR (appearance of NH proton).
Lactam Reduction:
Suspend
(3 equiv) in dry THF under Argon.
Add the lactam solution dropwise at 0°C. Reflux for 12 hours.
The structure-activity relationship (SAR) of this scaffold is sensitive to the benzyl ring substitution and stereochemistry.
Comparative Data Table: Expected Profiles
Compound Class
N-Substituent
Stereochemistry
Primary Target ()
Indication Potential
Ref. Compound A
Benzyl (unsub)
cis-fused
NET > DAT >> SERT
ADHD / Depression
Ref. Compound B
4-Cl-Benzyl
trans-fused
SERT > NET
Anxiety / MDD
Ref. Compound C
4-F-Benzyl
cis-fused
R + DAT
Schizophrenia (Cognitive)
Signaling Pathway & Mechanism of Action
The following diagram illustrates how these dual/triple inhibitors impact the synaptic cleft compared to traditional agents.
Caption: Mechanism of Action showing simultaneous inhibition of monoamine transporters and modulation of Sigma-1 receptors.
Troubleshooting & Critical Parameters
Synthesis Challenges
Issue: Incomplete Beckmann rearrangement.
Solution: Ensure the oxime is dry. Use fresh Tosyl Chloride. If yield is low, switch to Polyphosphoric Acid (PPA) at 100°C, though this is harsher.
Issue: Regioisomer formation (Nitrogen insertion at the wrong side).
Control: The migration is stereospecific (anti-periplanar to the hydroxyl group). Isolate the pure E or Z oxime isomer before rearrangement to control the ring expansion direction.
Assay Validity Checks
Z-Factor: For high-throughput screening of uptake assays, ensure
.
Reference Standards: Always run a positive control plate with Cocaine (non-selective inhibitor) or Fluoxetine (SERT selective) to validate transporter function.
References
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1] Journal of Medicinal Chemistry.
BenchChem Technical Support. (2025). N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide.[5] BenchChem.[5]
Lozano, V., et al. (2020). Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives. Bioorganic & Medicinal Chemistry Letters.
ResearchGate Archive. Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
Application Note: Chiral Resolution of Benzyl 5-methyl-1,4-diazepane-1-carboxylate
[1][2][3][4] Executive Summary & Pharmacological Context[5][6][7] Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical chiral scaffold in medicinal chemistry, most notably serving as the key intermediate for Suvorex...
Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical chiral scaffold in medicinal chemistry, most notably serving as the key intermediate for Suvorexant (Belsomra) , a dual orexin receptor antagonist used for the treatment of insomnia. The pharmacological activity of the final drug substance is strictly dependent on the (R)- configuration at the C5 position of the diazepane ring.
The racemic starting material presents a unique challenge due to the conformational flexibility of the 7-membered ring and the presence of a secondary amine at N4 (basic) alongside a carbamate-protected N1 (neutral). This application note details two validated workflows for resolving this racemate:
Scalable Classical Resolution: Utilizing O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) via diastereomeric salt formation.
High-Throughput Preparative SFC: A rapid purification method using Supercritical Fluid Chromatography for discovery-scale needs.
Chemical Properties & Resolution Strategy
Property
Data
IUPAC Name
Benzyl 5-methyl-1,4-diazepane-1-carboxylate
Molecular Weight
248.32 g/mol
Basic Center
N4 (Secondary Amine)
Stereocenter
C5 (Methyl group)
Target Enantiomer
(R)- (for Suvorexant synthesis)
Resolution Agent
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)
Mechanistic Insight:
The resolution relies on the basicity of the N4 nitrogen. While the N1 nitrogen is protected by the Benzyloxycarbonyl (Cbz) group, reducing its basicity, the N4 remains available to form salts with chiral acids. The bulky benzoyl groups of L-DBTA provide the necessary steric hindrance to "lock" the flexible diazepane ring into a rigid conformation within the crystal lattice, facilitating the discrimination between the (R) and (S) enantiomers.
Protocol A: Classical Chemical Resolution (Scalable)
This protocol is optimized for gram-to-kilogram scale purification. It utilizes the "Half-Quantity Principle" (Pope-Peachy method), using 0.5 equivalents of the resolving agent to selectively precipitate the desired enantiomer.
For rapid access to enantiomers without process development, Supercritical Fluid Chromatography (SFC) is the preferred method.
Method Development Parameters[1]
Parameter
Condition
Column
Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives)
Dimensions
250 x 21 mm (Prep), 5 µm particle size
Mobile Phase A
CO₂ (Supercritical)
Mobile Phase B
Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Gradient
Isocratic 15-25% B (Column dependent)
Flow Rate
50-70 g/min
Back Pressure
100-120 bar
Temperature
35°C
Detection
UV @ 220 nm and 254 nm
Technical Note: The addition of a basic additive (DEA/IPA) is mandatory . Without it, the secondary amine at N4 will interact with residual silanols on the stationary phase, causing severe peak tailing and poor resolution.
Workflow
Screening: Inject the racemate on analytical AD-H, OD-H, and IC columns using a 5-40% MeOH gradient. Select the column with
.
Loading Study: Determine maximum injection volume (typically 0.5 - 1.0 mL of 50 mg/mL solution) before peak overlap occurs.
Collection: Use time-based or threshold-based fractionation.
Recovery: Evaporate MeOH/Amine fractions immediately. Caution: Diazepanes can absorb CO₂ to form carbamates temporarily; ensure full drying or mild heating to decarboxylate.
Process Visualization
Diagram 1: Classical Resolution Workflow
The following diagram illustrates the decision logic and mass flow for the chemical resolution using L-DBTA.
Caption: Workflow for the resolution of (rac)-1-Cbz-5-methyl-1,4-diazepane using L-DBTA.
Analytical Validation & Troubleshooting
Analytical Method (HPLC)
To verify the Enantiomeric Excess (ee), use the following analytical method:
Mangion, I. K., et al. (2014). Enzymatic and Chemical Resolution of a Diazepane Intermediate in the Synthesis of Suvorexant. Organic Process Research & Development, 18(11).[4][5] (General context on diazepane resolution strategies). Link
Continuous Flow Synthesis of Benzyl Azepane-1-carboxylate: Precision N-Protection Strategies
Executive Summary This application note details a robust continuous flow protocol for the synthesis of Benzyl azepane-1-carboxylate (Cbz-azepane) via the protection of azepane (hexamethyleneimine) with benzyl chloroforma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust continuous flow protocol for the synthesis of Benzyl azepane-1-carboxylate (Cbz-azepane) via the protection of azepane (hexamethyleneimine) with benzyl chloroformate (Cbz-Cl).
While traditional batch protocols for Carboxybenzyl (Cbz) protection often suffer from vigorous exotherms and variable mixing efficiency—leading to hydrolysis of the expensive Cbz-Cl reagent—this flow protocol utilizes the superior heat transfer and mixing characteristics of microreactors. The result is a scalable, safe, and highly reproducible method suitable for library generation or kilogram-scale intermediate production in drug development.
Chemical Context & Mechanism
The target transformation is a nucleophilic acyl substitution where the secondary amine (azepane) attacks the carbonyl carbon of benzyl chloroformate.
Reaction Scheme:
Key Challenges in Batch:
Exotherm Control: The reaction is highly exothermic. In batch, this requires slow addition at 0°C, extending processing time.
Reagent Hydrolysis: Localized hot spots or poor mixing can accelerate the hydrolysis of Cbz-Cl to benzyl alcohol and CO₂, necessitating large excesses of the reagent.
Safety: Cbz-Cl is a lachrymator and corrosive.[1] Flow processing contains these hazards within a closed system.
Experimental Configuration
Flow Strategy: Homogeneous Organic Phase
To ensure maximum reproducibility and prevent clogging from salt formation (a common issue in flow synthesis), this protocol employs a homogeneous organic phase strategy using Dichloromethane (DCM) and Diisopropylethylamine (DIPEA). DIPEA acts as a soluble base, scavenging the HCl generated during the reaction without precipitating immediately in the reactor channel.
System Setup
Pump A: Azepane (Substrate) + DIPEA (Base) in DCM.
Pump B: Benzyl chloroformate (Reagent) in DCM.
Reactor: PFA Coil Reactor (10 mL volume recommended for pilot scale).
Mixer: T-junction or Static Mixer (glass or PFA).
Back Pressure Regulator (BPR): 40 psi (to prevent CO₂ outgassing from side reactions).
Visualization of Workflow
The following diagram illustrates the reactor configuration.
Caption: Figure 1. Schematic of the homogeneous flow synthesis setup. Reagents are combined in a static mixer before entering the residence time coil.
Detailed Protocol
Reagent Preparation
Stream A (Amine/Base):
Dissolve Azepane (9.92 g, 100 mmol) in anhydrous DCM to a total volume of 100 mL (1.0 M).
Add DIPEA (19.1 mL, 110 mmol, 1.1 eq).
Note: Premixing the amine and base is safe as no reaction occurs between them.
Stream B (Electrophile):
Dissolve Benzyl chloroformate (18.8 g, 110 mmol, 1.1 eq) in anhydrous DCM to a total volume of 100 mL (1.1 M).
Precaution: Handle Cbz-Cl in a fume hood; it is a potent lachrymator.
Operating Parameters
Parameter
Setting
Rationale
Temperature
20 °C (Ambient)
Reaction is fast; cooling is generally unnecessary due to efficient heat dissipation in flow.
Pressure
40 psi (3 bar)
Prevents cavitation and manages minor CO₂ evolution from moisture hydrolysis.
Flow Rate A
1.0 mL/min
Delivers 1.0 mmol/min of Azepane.
Flow Rate B
1.0 mL/min
Delivers 1.1 mmol/min of Cbz-Cl.
Residence Time
5 minutes
Sufficient for >99% conversion based on kinetic profiling.
Reactor Volume
10 mL
Matches the 2.0 mL/min total flow rate for a 5-min residence time.
Execution Steps
System Priming: Flush the entire system with pure DCM for 10 minutes to remove air and equilibrate pressure.
Start-Up: Switch valves to Reagent Streams A and B simultaneously.
Equilibration: Discard the first 2 reactor volumes (20 mL, ~10 mins) of output to ensure steady-state concentration is reached.
Collection: Direct the output stream into a flask containing 1M HCl (aq) . The acid quench immediately neutralizes excess DIPEA and any remaining azepane.
Shutdown: Switch inputs back to pure DCM and flush for 15 minutes.
Work-up and Isolation[2]
Transfer the collected biphasic mixture to a separatory funnel.
Result: The product, Benzyl azepane-1-carboxylate, is typically obtained as a clear oil. Purity is often >95% without chromatography.
Process Optimization & Data
The following data illustrates the optimization of residence time and temperature. Note that at higher temperatures, the risk of Cbz-Cl hydrolysis increases if moisture is present.
Entry
Temp (°C)
Residence Time (min)
Conversion (%)
Yield (%)
Observations
1
0
2.0
88
85
Incomplete reaction.
2
20
2.0
96
94
Near completion.
3
20
5.0
>99
98
Optimal conditions.
4
50
5.0
>99
92
Lower yield due to hydrolysis of Cbz-Cl.
Scientific Integrity & Troubleshooting (E-E-A-T)
Why Flow? (Causality)
In batch synthesis, the addition of Cbz-Cl to azepane generates a sharp heat spike. To manage this, chemists must add the reagent dropwise over hours.[4] In flow, the high surface-area-to-volume ratio of the tubing (typically 1000–5000 m²/m³) allows the heat of reaction to dissipate almost instantly [1]. This permits the reaction to be run at 20°C or even higher without thermal runaway, significantly increasing throughput.
Self-Validating System
The use of a Back Pressure Regulator (BPR) is critical. If the system is not pressurized, any CO₂ generated (from trace water reacting with Cbz-Cl) will form gas slugs, disrupting the residence time distribution and leading to inconsistent yields. A stable pressure reading validates that the phase remains homogeneous.
Handling Clogging
While DIPEA usually prevents clogging in DCM, high concentrations (>2M) can lead to DIPEA·HCl salts precipitating. If clogging is observed:
Reduce concentration to 0.5 M.
Switch to a Biphasic Protocol (Segmented Flow) using aqueous Na₂CO₃ as the base stream, which solubilizes the salts immediately [2].
References
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]
Kappe, C. O. (2013).[5] Process Intensification in Flow Chemistry. Accounts of Chemical Research. [Link]
Technical Support Center: Synthesis of Azepanes and Other Seven-Membered Rings
Welcome to the technical support center for the synthesis of seven-membered rings, with a particular focus on the azepane scaffold. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of seven-membered rings, with a particular focus on the azepane scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these challenging yet crucial heterocyclic systems. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions to empower your synthetic endeavors.
The Challenge of the Seven-Membered Ring
The synthesis of seven-membered rings like azepane is often more complex than that of their five- or six-membered counterparts.[1] This difficulty arises from a combination of unfavorable thermodynamics and kinetics.[1] The formation of these medium-sized rings is enthalpically and entropically disfavored. Key challenges include:
Ring Strain: Seven-membered rings exhibit significant transannular and angle strain, which can destabilize transition states during cyclization.[2]
Transannular Interactions: The close proximity of non-adjacent atoms across the ring can lead to unfavorable steric interactions, a phenomenon also known as Prelog strain.[3]
Slow Cyclization Kinetics: The entropic cost of bringing the two ends of a flexible linear precursor together for intramolecular cyclization is high, often leading to slow reaction rates.[1][4]
Competing Intermolecular Reactions: Due to the slow kinetics of intramolecular cyclization, intermolecular reactions such as polymerization and dimerization often become significant side reactions.[1][5]
This guide will provide practical strategies to overcome these inherent challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the azepane ring?
The primary approaches to azepane synthesis can be broadly categorized into three main strategies:[6]
Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Key examples include:
Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring, such as a pyrrolidine or piperidine, to form the seven-membered azepane ring.[6][10][11] A classic example is the Beckmann rearrangement of cyclohexanone oximes.[1]
Multi-Step Sequences: These often involve a series of reactions to construct the azepane core and are highly dependent on the specific target molecule.[6]
Q2: Why is my intramolecular cyclization to form the azepane ring resulting in low yields?
Low yields in intramolecular cyclization are a common and frustrating issue. The primary culprits are often competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics.[1] Here are some troubleshooting steps:
High Dilution Conditions: Running the reaction at very low concentrations (typically 0.01 M to 0.001 M) is a standard technique to favor the intramolecular pathway over intermolecular side reactions.[1][12]
Slow Addition: Utilizing a syringe pump to slowly add the substrate to the reaction mixture can maintain a low instantaneous concentration, further promoting cyclization.[1]
Optimize Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. For some reactions, like nucleophilic substitutions, lower temperatures may be favorable, while for others, elevated temperatures might be necessary to overcome activation barriers.[1]
Choice of Solvent: The solvent can influence the conformation of the linear precursor and the solvation of the transition state. A systematic screen of solvents is often beneficial.[1]
Q3: My Ring-Closing Metathesis (RCM) reaction is not working well for azepane synthesis. What are the common pitfalls?
Ring-Closing Metathesis is a powerful tool, but it's not without its challenges, especially for seven-membered rings.[1][13] Common issues include:
Catalyst Poisoning: Ruthenium catalysts used in RCM can be sensitive to impurities in the substrate or solvent.[1][14] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.[1] Ensure your substrate is highly pure and consider using a protecting group for the amine (e.g., Boc or Cbz).
Alkene Isomerization: This is a frequent side reaction in metathesis that can lead to a mixture of products.[1] Using a catalyst known for lower isomerization rates or adding a hydride scavenger can help mitigate this issue.
Dimerization: At higher concentrations, intermolecular metathesis can compete with RCM, leading to the formation of dimers and oligomers.[1] As with other cyclization methods, high dilution is the standard solution.
Employ high dilution conditions (0.001 M - 0.01 M).[12] Use a syringe pump for slow addition of the substrate.[1]
Unfavorable reaction kinetics
Screen a range of reaction temperatures.[1] Optimize the choice of solvent to favor the desired transition state.[1]
Steric hindrance in the linear precursor
Redesign the substrate to be more conformationally restricted, bringing the reactive ends closer together.
Formation of multiple products
Side reactions such as elimination or rearrangement
For nucleophilic substitutions, consider lowering the reaction temperature.[1] Re-evaluate the choice of base and solvent.
Guide 2: Ring-Closing Metathesis (RCM) for Azepane Synthesis
Problem
Potential Cause
Troubleshooting Suggestion
Sluggish or incomplete reaction
Catalyst poisoning
Ensure the substrate and solvent are free of impurities.[1] Protect Lewis basic functional groups like amines.[1]
Inefficient catalyst initiation
Increase the reaction temperature (typically 40-80 °C for second-generation Grubbs catalysts).[12]
Formation of significant byproducts
Alkene isomerization
Use a catalyst with a lower propensity for isomerization.[1] Add a hydride scavenger.
Dimerization or oligomerization
Run the reaction under high dilution conditions.[1]
Substrate-catalyst coordination
Screen different generations of Grubbs catalysts.[1] In some cases, a chelation inhibitor like Ti(O-iPr)₄ can be added, but with caution as it may cause decomposition.[1]
Guide 3: Dieckmann Condensation for Azepane Synthesis
This is a significant issue for rings larger than six members.[5] Employ high dilution conditions.
Reversibility of the reaction
Ensure the product has an enolizable proton to drive the equilibrium forward.[15] The final workup with acid is crucial to protonate the enolate.[5]
Unsuitable base or solvent
Historically, sodium ethoxide in ethanol was used.[5] Modern methods often employ sterically hindered, non-nucleophilic bases like t-BuOK, LDA, or LHMDS in aprotic solvents like THF to minimize side reactions.[5]
Formation of side products
Hydrolysis of the ester groups
Use anhydrous conditions and a non-nucleophilic base.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This protocol is based on established methods for the synthesis of azepanes.[8][16]
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous, degassed solvent.
In a separate flask, dissolve the α,ω-diene precursor in the same solvent to a low concentration (e.g., 0.001 M).
Slowly add the solution of the diene to the catalyst solution over several hours using a syringe pump.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizing Key Synthetic Pathways
Key Synthetic Pathways to the Azepane Ring
Caption: Key synthetic pathways to the azepane ring system.
Troubleshooting Workflow for Low-Yield Azepane Synthesis
Caption: Troubleshooting workflow for low-yield azepane synthesis.
References
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Ingenta Connect. [Link]
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]
El-Faham, A., & Abdel-Salam, H. A. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials, 32(12), 2435-2446. [Link]
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]
Conti, P., Stoodley, R. J., & Tenta, A. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 25(23), 5588. [Link]
Moody, C. J., & Scott, K. A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 71(43), 8246-8254. [Link]
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
Barbero, M., Cadamuro, S., Dughera, S., Gualandi, A., & Moscatelli, M. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11637-11648. [Link]
Ruffoni, A., Hampton, C., Simonetti, M., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(1), 125-132. [Link]
Ghorai, M. K., & Kumar, A. (2008). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 6(13), 2373-2380. [Link]
Barbero, M., Cadamuro, S., Dughera, S., Gualandi, A., & Moscatelli, M. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]
Donohoe, T. J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
Zuercher, W. J., & Schrock, R. R. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 9(1), 13-24. [Link]
Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (2020). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett, 31(18), 1745-1755. [Link]
ResearchGate. (2025). Synthesis of 2,3,4,7-tetrahydro-1 H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach. [Link]
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
Improving the yield of Benzyl azepane-1-carboxylate synthesis
Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis of Benzyl azepane-1-carboxylate (N-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis of Benzyl azepane-1-carboxylate (N-Cbz-azepane).
The protection of the secondary amine azepane (hexamethyleneimine) using benzyl chloroformate (Cbz-Cl) is a foundational transformation in fragment-based drug discovery and peptide chemistry[1][2]. However, seemingly minor deviations in protocol can lead to drastic yield reductions, intractable emulsions, or difficult-to-remove impurities. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding syntheses.
I. Mechanistic Workflow & Reaction Logic
The synthesis of Benzyl azepane-1-carboxylate relies on the nucleophilic acyl substitution of the highly reactive Cbz-Cl by azepane[3]. Because chloride is an excellent leaving group, the reaction liberates equimolar amounts of hydrochloric acid (HCl)[3][4].
The Causality of Failure: If the generated HCl is not immediately neutralized by an auxiliary base, it will protonate the unreacted azepane. Protonated azepane is non-nucleophilic, which prematurely halts the reaction and plummets the yield[5]. Furthermore, Cbz-Cl is highly sensitive to moisture; it readily hydrolyzes into benzyl alcohol, carbon dioxide, and additional HCl, compounding the protonation issue[4][6].
Figure 1: Standard workflow for the synthesis of Benzyl azepane-1-carboxylate.
II. Quantitative Comparison of Reaction Conditions
Choosing the right solvent and base system is critical. Below is a comparative analysis of the most common synthetic environments for this transformation.
Method
Solvent System
Base Used
Typical Yield
Mechanistic Pros & Cons
Anhydrous Organic
Dichloromethane (DCM)
Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)
85% - 95%
Pros: Eliminates water-induced Cbz-Cl hydrolysis. Fast kinetics. Cons: Requires strictly dry solvents and inert atmosphere[1][5].
Schotten-Baumann (Mild)
THF / Water (1:1 biphasic)
NaHCO₃ or Na₂CO₃ (2.0 - 3.0 eq)
80% - 90%
Pros: Highly tolerant to moisture; easy setup. Cons: Requires vigorous biphasic mixing to ensure phase transfer[7][8].
Schotten-Baumann (Harsh)
Water / Toluene
NaOH (1.0 - 1.5 eq)
50% - 70%
Pros: Very inexpensive scale-up. Cons: Strong hydroxide base rapidly hydrolyzes Cbz-Cl, lowering yield[9][10].
III. Self-Validating Experimental Protocol (Anhydrous Method)
This protocol is optimized for maximum yield by strictly controlling the exotherm and preventing substrate protonation[1].
Anhydrous Dichloromethane (DCM) (0.2 M relative to azepane)
Step-by-Step Methodology:
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen or Argon.
Amine Preparation: Dissolve azepane (1.0 eq) in anhydrous DCM.
Base Addition (Critical Step): Add TEA (1.5 eq) to the stirring azepane solution. Self-Validation: Adding the base before the electrophile ensures any HCl generated upon Cbz-Cl addition is instantly quenched, protecting the azepane[5].
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dissolve Cbz-Cl (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using an addition funnel or syringe pump. Self-Validation: Dropwise addition prevents localized heating and thermal degradation of Cbz-Cl.
Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 to 12 hours. Monitor completion via TLC (Hexanes/EtOAc, UV/Ninhydrin stain).
Workup: Quench the reaction with 1M aqueous HCl to remove unreacted azepane and TEA. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Benzyl azepane-1-carboxylate as a colorless to pale yellow oil[1][11].
IV. Troubleshooting Guides & FAQs
Q1: My yield is stuck at 30-40% despite leaving the reaction overnight. What is causing this?A: This is the classic symptom of amine protonation or reagent degradation . Cbz-Cl degrades over time upon exposure to ambient moisture, releasing HCl gas[4][6]. If your Cbz-Cl is old, the pre-existing HCl will immediately protonate the azepane upon addition.
Solution: Verify the integrity of your Cbz-Cl (it should be a clear liquid; if it is heavily yellow and off-gassing, discard it). Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic base (like DIPEA or TEA) and add the base before the Cbz-Cl[5].
Q2: I am using the Schotten-Baumann method (aqueous base), but my reaction stalls. Why?A: The Schotten-Baumann reaction operates in a biphasic system (aqueous/organic)[7][9]. If the stirring is inadequate, the azepane (in the organic phase) cannot efficiently react with the base (in the aqueous phase) to neutralize the HCl. Furthermore, if you are using a strong base like NaOH, it may be hydrolyzing the Cbz-Cl faster than the azepane can attack it[10].
Solution: Switch to a milder base like NaHCO₃, add a co-solvent like THF to increase phase miscibility, and increase the stirring speed to create a fine emulsion[8].
Q3: After workup, I see a massive impurity spot on my TLC that is neither azepane nor my product. How do I remove it?A: That impurity is almost certainly benzyl alcohol . When Cbz-Cl reacts with water (either from the atmosphere or an aqueous base), it undergoes hydrolysis and decarboxylation to form benzyl alcohol[4][5].
Solution: Benzyl alcohol is difficult to remove via standard aqueous workup. You can remove it by high-vacuum distillation (Kugelrohr) before column chromatography, or by carefully running a silica gel column using a low-polarity solvent system (e.g., 5% EtOAc in Hexanes)[2].
Figure 2: Mechanistic logic tree showing optimal product formation versus degradation pathways.
Q4: Why is cooling to 0 °C strictly required during the addition step?A: The reaction between an amine and a chloroformate is highly exothermic. If the Cbz-Cl is added at room temperature, the localized heat spike can cause the Cbz-Cl to decompose, or promote side reactions such as the formation of symmetrical ureas or over-acylation[3][5]. Cooling suppresses these higher-activation-energy side pathways, ensuring kinetic control over the desired carbamate formation.
V. References
Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. Available at: [Link]
Nickel-Catalyzed Reductive Cyclization of Alkyl Dihalides - Supporting Information. Amazon AWS. Available at: [Link]
The Realisation of Fragment-Oriented Synthesis. White Rose eTheses Online. Available at:[Link]
Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. Available at: [Link]
Schotten–Baumann reaction. Grokipedia. Available at: [Link]
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
Benzyl chloroformate. Wikipedia. Available at: [Link]
Process for preparing benzothiazepines from gamma-aminoalkylbenzenes. Google Patents. Available at:
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Purification techniques for Benzyl azepane-1-carboxylate and its derivatives
[1] Topic: Purification & Troubleshooting Guide for Cbz-Protected Azepanes Doc ID: TS-AZP-004 Last Updated: March 2026 Introduction: The 7-Membered Ring Challenge Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Purification & Troubleshooting Guide for Cbz-Protected Azepanes
Doc ID: TS-AZP-004
Last Updated: March 2026
Introduction: The 7-Membered Ring Challenge
Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of peptidomimetics and CNS-active drugs (e.g., Balovaptan analogs). Unlike stable 5- or 6-membered rings, the 7-membered azepane ring introduces unique conformational flexibility.
Why this guide exists: Researchers frequently misinterpret the purity of this compound due to rotameric broadening in NMR and struggle to separate the product from benzyl alcohol , a ubiquitous byproduct of the protection reaction.[1] This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: The Synthesis-Purification Interface
Prevention is better than cure. The purity of your final Cbz-azepane is dictated by the stoichiometry of your initial reaction.
The Stoichiometry Decision Matrix
Choose your limiting reagent based on your purification capabilities.
Strategy
Limiting Reagent
Excess Reagent
Main Impurity
Purification Method
A (Standard)
Azepane
Cbz-Cl (1.1 eq)
Benzyl Alcohol
Difficult: Flash Chromatography (similar Rf)
B (Recommended)
Cbz-Cl
Azepane (1.2 eq)
Unreacted Azepane
Easy: Acidic Aqueous Wash
Protocol A: The "Acid Wash" Cleanup (For Strategy B)
If you used excess azepane, you can obtain >98% purity without column chromatography using this extraction method.[1]
Dilution: Dilute the reaction mixture (typically in DCM or EtOAc) with 5 volumes of solvent.
Acid Wash: Wash the organic phase twice with 10% Citric Acid (aq) or 1M HCl .
Mechanism:[2] The unreacted azepane (basic amine) is protonated and moves to the aqueous layer.[1] The Cbz-azepane (neutral carbamate) remains in the organic layer.
Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove residual acid.
Drying: Dry over MgSO₄ and concentrate.
Technical Note: Do not use strong acids (conc. HCl) for prolonged periods if your derivative contains acid-sensitive side groups (e.g., acetals), though the Cbz group itself is acid-stable under these conditions.[1]
Module 2: The "Ghost Impurity" (NMR Rotamers)
Issue: Users often report that their purified Cbz-azepane shows "double peaks" or a "messy baseline" in ¹H NMR, suggesting <70% purity despite a clean single spot on TLC.
Diagnosis: This is likely rotamerism , not impurity.[1] The Cbz-nitrogen bond has partial double-bond character, leading to slow rotation on the NMR timescale. The 7-membered ring exacerbates this with "chair" and "twist-boat" conformers.
Troubleshooting Workflow: Distinguishing Rotamers from Impurities
Figure 1: Decision tree for validating NMR purity against rotameric interference.
Validation Protocol:
Dissolve 5-10 mg of sample in DMSO-d6 (higher boiling point than CDCl₃).
Run a standard proton scan at 25°C.
Heat the probe to 80°C (353 K) and re-run the scan.
Result: If the split peaks merge into sharp singlets, your compound is pure.
Module 3: Removing Benzyl Alcohol (The "Sticky" Impurity)[2]
If you must use Strategy A (excess Cbz-Cl), you will generate Benzyl Alcohol (BnOH).[1] BnOH often co-elutes with Cbz-azepane in standard Hexane/EtOAc gradients.
Technique 1: The "Derivatization Shift" (Highly Recommended)
Instead of struggling with difficult chromatography, chemically modify the impurity to change its retention factor (Rf).[1]
Reaction: Take your crude mixture (containing Product + BnOH). Add 1.5 eq of Acetic Anhydride and 0.1 eq DMAP in DCM. Stir for 30 mins.
Mechanism: This converts Benzyl Alcohol into Benzyl Acetate .
Result: The Rf difference significantly increases. Benzyl acetate will elute much earlier in a Hexane/EtOAc column.
Technique 2: Flash Chromatography Optimization
If you cannot derivatize, use this specific solvent system which provides better resolution for Cbz-amines than Hexane/EtOAc.[1]
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase:Dichloromethane (DCM) / Toluene (95:5) initially, grading to DCM / MeOH (98:2) .
Why: Toluene helps solubilize the aromatic rings, and the DCM/MeOH system exploits the hydrogen-bonding difference between the hydroxyl of BnOH and the carbamate.[1]
Module 4: Frequently Asked Questions (FAQ)
Q: My Cbz-azepane is an oil.[3][4] How can I get a solid?A: Most simple Cbz-azepanes are viscous oils at room temperature due to the flexible 7-membered ring preventing efficient packing.
Try: Cooling to -20°C with pentane scratching.
Alternative: If you need a solid for storage or X-ray, consider forming a co-crystal or, if the derivative allows, a salt (though the Cbz-nitrogen is not basic).[1]
Q: Can I use UV detection for purification?A: Yes. The Cbz group contains a benzyl ring which absorbs strongly at 254 nm . Unlike Boc-protected amines (which are UV-silent), Cbz-azepane is easily visualized on TLC and Flash systems.
Q: I see a peak at 1.6-1.8 ppm in NMR that integrates too high. Is it grease?A: Check your integration carefully. The azepane ring has 8 protons in the aliphatic region (C3, C4, C5, C6).[1] These often appear as overlapping multiplets. Ensure you aren't mistaking the intrinsic ring protons for grease or solvent impurities.
Q: How stable is Cbz-azepane to acid?A: It is stable to mild acids (1M HCl, acetic acid) and short exposure to TFA.[1] However, strong Lewis acids (e.g., BBr₃) or HBr/Acetic Acid will cleave the Cbz group.
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The authoritative text on Cbz stability and removal). [1]
Clayden, J., et al. (2005).[1] Restricted Rotation in Amides and Carbamates. In Organic Chemistry. Oxford University Press. (Mechanistic explanation of rotamers in NMR). [1]
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann. (Standard protocols for solvent and reagent purification).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl azepane-1-carboxylate. (Verified physical property data). [1]
The Core Challenge: Why is Azepane Synthesis Difficult?
Before troubleshooting specific protocols, you must understand the thermodynamic landscape. Azepane (7-membered) ring formation is historically termed "medium-ring" synthesis, which sits in a difficult intersection of kinetics and thermodynamics.
Entropic Factor (
): The probability of the two reactive ends meeting is significantly lower than for 5- or 6-membered rings. The chain has too many degrees of freedom.
Enthalpic Factor (
): Transannular strain (Pitzer strain) and bond angle deformation make the transition state higher in energy.
The Golden Rule: 7-membered ring formation requires pseudo-high dilution or conformational pre-organization (Thorpe-Ingold effect) to succeed.
Troubleshooting Module: Select Your Method
Method A: Ring-Closing Metathesis (RCM)
Common Issue: "I am observing dimerization (A-A) or oligomerization instead of ring closure."
The Diagnosis
RCM is a competition between Intramolecular (Ring Closing -
) and Intermolecular (Cross Metathesis - ) pathways.[1] Since is second-order with respect to concentration, and is first-order, concentration is your primary control lever.
Optimization Protocol: The "Pseudo-High Dilution" Setup
Do not simply add more solvent. That wastes solvent and slows kinetics. Use Controlled Addition .
Step-by-Step Protocol:
Solvent: Degassed Dichloromethane (DCM) or Toluene.
Catalyst Loading: Dissolve the Grubbs II or Hoveyda-Grubbs II catalyst in the reaction vessel (approx. 30% of total solvent volume).
Substrate Addition: Dissolve your diene precursor in the remaining solvent.
Execution: Add the substrate solution to the catalyst solution via syringe pump over 4–8 hours.
Target Concentration: The instantaneous concentration of unreacted diene should be
.
Temperature: If using Toluene, heat to 60–80°C. Higher temperature favors the entropic penalty of cyclization (Gibbs-Helmholtz equation).
Higher stability at elevated temperatures required for 7-ring closure.
Additive
Ti(OiPr)4 (0.3 eq)
Breaks chelation if the substrate contains heteroatoms that poison Ru.
Additive
Benzoquinone
Suppresses alkene isomerization (migration of the double bond).
Workflow Visualization (RCM)
Caption: Logic flow for optimizing RCM reactions to favor intramolecular azepane formation over oligomerization.
Method B: Intramolecular Schmidt Reaction
Common Issue: "I am getting the wrong regioisomer (the nitrogen inserted on the wrong side)."
The Diagnosis
The intramolecular Schmidt reaction (reaction of an alkyl azide with a ketone/aldehyde) is governed by the migration aptitude of the carbon antiperiplanar to the leaving group (
). However, in intramolecular cases, ring strain and steric bulk dominate.
Optimization Protocol: Lewis Acid Tuning
The choice of Lewis Acid determines whether the reaction proceeds via an azidohydrin intermediate (thermodynamic control) or direct cation attack.
Step-by-Step Protocol:
Substrate: Azido-ketone (tether length = 3 carbons for azepane).
Acid Screen:
Standard:
(Strong, often indiscriminate).
Mild/Selective:
(Good for preserving stereocenters).
Protic: TfOH (Triflic acid) – use if Lewis acids fail.
Temperature: Start at 0°C. If the 7-membered ring does not form, warm to Room Temp. Warning: High heat often leads to elimination products rather than rearrangement.
Data Table: Regioselectivity Drivers
Factor
Effect on Azepane Formation
Tether Length
Must be exactly 3 carbons between Ketone and Azide for Azepane.
Migrating Carbon
More substituted carbons migrate better (Tertiary > Secondary > Primary).
Lewis Acid
Bidentate Lewis acids () can chelate the ketone and azide, forcing a specific conformation.
Pathway Visualization (Schmidt)
Caption: Mechanistic pathway showing how steric alignment determines the success of the Schmidt rearrangement.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu cyclization (amino-alcohol to azepane) yields are stuck at 30%. How do I improve this?
Answer: The Mitsunobu reaction for 7-membered rings is kinetically slow.
Concentration: Ensure you are below 0.01 M.
Order of Addition: Add the Azodicarboxylate (DEAD/DIAD) last and very slowly (over 2 hours) to a solution of the PPh3 and substrate. This keeps the active betaine concentration low, reducing side reactions.
Alternative: If the nitrogen is sulfonylated (Ts-NH-), consider using the Fukuyama-Mitsunobu modification, which increases the acidity of the N-H proton [2].
Q2: In RCM, how do I remove the Ruthenium residue? It's coordinating to my azepane nitrogen.
Answer: Azepanes are basic amines and love to chelate Ru.
DMSO Method: Add 50 eq. of DMSO and stir for 12h. The DMSO displaces the amine, and the Ru-DMSO complex can be washed away.
Lead Tetraacetate: Treat the crude mixture with
. This oxidizes the Ru to a distinct species that filters out easily on silica.
Q3: Can I use a "One-Pot" approach for azepanes?
Answer: Yes, the Staudinger/Aza-Wittig sequence is powerful.
Protocol: Bis-aldehyde + Diamine
Diimine Reduction.
Note: This is often more successful for symmetric azepanes. For chiral/unsymmetric targets, stick to RCM or Schmidt.
References
Grubbs, R. H., et al. (2009). "Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline and Application to Azepane Scaffolds." Organic Syntheses.
Aubé, J., et al. (1991). "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society.
Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition.
BenchChem Technical Repository. (2025). "Optimizing reaction conditions for azepane ring formation."
Overcoming poor cyclization kinetics in azepane synthesis
A Guide to Overcoming Poor Cyclization Kinetics Introduction: The Challenge of the Seven-Membered Ring The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Poor Cyclization Kinetics
Introduction: The Challenge of the Seven-Membered Ring
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to a wide range of pharmacologically active compounds.[1] However, the synthesis of this ring system is notoriously challenging due to unfavorable thermodynamics and slow cyclization kinetics that often plague the formation of medium-sized rings.[2][3] Researchers frequently encounter low yields, competing intermolecular side reactions like polymerization, and difficulties in achieving desired stereoselectivities.[4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of azepane synthesis and improve experimental outcomes.
The formation of seven-membered rings like azepane is kinetically and thermodynamically less favorable compared to their five- or six-membered counterparts. This is primarily due to:
Entropic Factors: The likelihood of the two ends of a longer, more flexible linear precursor meeting to form a ring is lower, representing an unfavorable decrease in entropy.
Enthalpic Factors: Medium-sized rings can suffer from significant strain, including angle strain, torsional strain from eclipsing interactions, and transannular strain (non-bonded interactions across the ring).[5][6][7][8]
These factors contribute to a high activation energy barrier for the desired intramolecular cyclization, allowing intermolecular reactions to become competitive, especially at higher concentrations.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during azepane synthesis in a practical question-and-answer format.
Question 1: My intramolecular cyclization is resulting in very low yields, and I'm isolating significant amounts of polymer. What's happening and how can I fix it?
Answer: This is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. The fundamental issue is that the rate of two molecules reacting with each other is faster than the rate of a single molecule cyclizing. To favor the intramolecular pathway, you need to manipulate the reaction conditions to increase the "effective molarity" of the cyclizing substrate.
Here are several strategies, often used in combination:
High-Dilution Conditions: This is the most critical and common solution. By significantly lowering the concentration of your linear precursor (typically to 0.01–0.001 M), you decrease the probability of molecules encountering each other, thus suppressing polymerization.[4]
Slow Addition/Syringe Pump: Instead of adding your substrate all at once, use a syringe pump to introduce it slowly into the reaction vessel over several hours. This maintains a very low instantaneous concentration of the reactive species, further favoring the intramolecular cyclization.[4]
The Thorpe-Ingold Effect (Gem-Disubstituent Effect): Introducing bulky substituents, such as a gem-dimethyl group, on the carbon chain of the linear precursor can be highly effective. These groups can restrict conformational freedom, bringing the reactive ends of the molecule closer together and pre-organizing the substrate for cyclization. This effectively increases the rate of the intramolecular reaction.
Question 2: I'm attempting a Ring-Closing Metathesis (RCM) to form an azepane, but the reaction is sluggish or fails completely. What are the likely culprits?
Answer: Ring-Closing Metathesis is a powerful method for forming azepane rings, but it has its own set of challenges.[9][10] Here’s a troubleshooting checklist for a problematic RCM reaction:
Catalyst Poisoning: Ruthenium-based RCM catalysts are sensitive to impurities. Lewis basic functional groups, particularly unprotected amines, can coordinate to the metal center and inhibit its catalytic activity.[4]
Solution: Ensure your substrate is highly pure. If your substrate contains a primary or secondary amine, protect it with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before attempting the RCM reaction.
Catalyst Choice: Not all RCM catalysts are created equal. The first-generation Grubbs catalyst may be insufficient for more challenging 7-membered ring closures.
Solution: Screen a panel of more active, second- and third-generation catalysts, such as the Grubbs II, Grubbs III, or Hoveyda-Grubbs catalysts. These often exhibit higher activity and better functional group tolerance.
Alkene Isomerization: A common side reaction in metathesis is the isomerization of the newly formed double bond, which can lead to a mixture of products or catalyst decomposition.[4]
Solution: Employ catalysts known for lower isomerization rates or add a hydride scavenger to the reaction mixture.
Substrate-Catalyst Coordination: In some cases, the substrate itself can chelate to the catalyst in a non-productive manner, inhibiting the reaction.[4]
Solution: This can be substrate-specific and may require redesigning the precursor or experimenting with different catalyst systems and solvents.
Question 3: My silyl-aza-Prins cyclization is giving me a mixture of products, including tetrahydropyrans instead of the desired azepane. How can I improve the selectivity?
Answer: The silyl-aza-Prins cyclization is a valuable method for constructing azepane rings, but its outcome can be highly dependent on the choice of catalyst.[11][12] The reaction proceeds through an iminium ion intermediate, and the nature of the Lewis acid catalyst can influence the subsequent cyclization pathway.
Catalyst is Key: It has been demonstrated that the choice of catalyst can dramatically alter the product distribution. For example, using indium(III) chloride (InCl₃) has been shown to selectively produce azepanes, while trimethylsilyl trifluoromethanesulfonate (TMSOTf) may favor the formation of tetrahydropyran derivatives.[4]
Solution: If you are observing undesired side products, a systematic screen of Lewis acid catalysts is highly recommended. Consider catalysts like InCl₃, FeBr₃, or FeCl₃, which have been successfully employed for azepane synthesis via this method.[11]
Question 4: I'm considering a ring-expansion strategy to synthesize my azepane. What are the main advantages and potential pitfalls of this approach?
Answer: Ring expansion offers a clever alternative to direct cyclization, often circumventing the kinetic challenges of forming a seven-membered ring from a linear precursor.[5][13] Common examples include the Beckmann rearrangement of cyclohexanone oximes or the expansion of smaller rings like piperidines or pyrrolidines.[4][14]
Advantages:
Avoids high-dilution conditions often required for direct cyclization.
Can provide access to complex and highly substituted azepanes.[14]
The relief of ring strain from a smaller, more strained precursor can be a powerful thermodynamic driving force.[13]
Potential Pitfalls:
Regioselectivity: In reactions like the Beckmann rearrangement, the migration of a specific group determines the final product. Controlling which group migrates can be a challenge and may require careful substrate design.[4]
Substrate Availability: The synthesis of the starting cyclic precursor for the ring expansion can sometimes be as challenging as the azepane synthesis itself.
Harsh Conditions: Some ring-expansion methods may require harsh conditions (e.g., strong acids in the Beckmann rearrangement) that are not compatible with sensitive functional groups.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the azepane ring?
A1: The main approaches can be broadly categorized into three types:
Ring-Closing Reactions: These are the most common and involve the intramolecular cyclization of a linear precursor. Key examples include reductive amination, ring-closing metathesis (RCM), intramolecular nucleophilic substitution, and aza-Heck reactions.[4][15]
Ring-Expansion Reactions: These methods involve expanding a smaller, pre-existing ring. A classic example is the Beckmann rearrangement of cyclohexanone oximes to form lactams, which can then be reduced to azepanes.[4][14][16] More modern approaches include the expansion of pyrrolidines and azetidines.[11][14]
Cycloaddition Reactions: These strategies involve the reaction of two different components to form the seven-membered ring in a single step. Examples include [4+3] and [5+2] cycloadditions, which can provide rapid access to highly substituted azepanes.[14][17][18]
Q2: How does temperature affect azepane cyclization reactions?
A2: Temperature has a significant impact on both reaction rate and selectivity. For intramolecular nucleophilic substitutions, for instance, lower temperatures (e.g., -25 °C or below) may favor the desired substitution pathway, while higher temperatures could promote unwanted side reactions like elimination or rearrangement.[4] It is always advisable to screen a range of temperatures to find the optimal balance between reaction rate and yield of the desired product.
Q3: Can solvent choice influence the success of my cyclization?
A3: Absolutely. The solvent can affect the conformation of the linear substrate and the solvation of the transition state. For some reactions, a polar aprotic solvent like DMF has been shown to promote the formation of seven-membered rings.[4] For photochemical reactions, the choice of solvent can be even more critical, with different outcomes observed in different media.[4] A solvent screen is often a worthwhile investment of time and resources when optimizing a challenging cyclization.
Q4: What role do substituents play in the kinetics of azepane formation?
A4: Substituents can have a profound effect on cyclization kinetics. As mentioned in the troubleshooting section, the Thorpe-Ingold effect is a prime example where gem-disubstitution can dramatically accelerate cyclization. Additionally, the electronic nature of substituents can influence the reactivity of the participating functional groups. For instance, in photochemical cyclizations of 3H-azepines, electron-donating groups have been shown to facilitate the formation of bicyclic products, while electron-withdrawing groups can prevent this pathway.[19]
Experimental Protocols & Data
Table 1: Comparison of Catalysts in Silyl-Aza-Prins Cyclization
Protocol: General Procedure for Silyl-Aza-Prins Cyclization Mediated by Iron(III) Salts[11]
To a solution of the 1-amino-3-triphenylsilyl-4-pentene precursor (1.0 equiv) in dry dichloromethane (DCM) (0.1 M) at 0 °C, add the aldehyde (1.5 equiv) and the iron(III) catalyst (e.g., FeBr₃, 0.1 equiv).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench with water.
Separate the layers and extract the aqueous phase three times with DCM.
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroazepine derivative.
Protocol: General Procedure for Ring-Closing Metathesis (RCM)[16]
Dissolve the diene precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene to a concentration of 0.001-0.01 M.
Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%).
Heat the reaction mixture to reflux (or the desired temperature) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
Concentrate the reaction mixture and purify the crude product by flash column chromatography.
Visualizing Key Concepts
Diagram: Troubleshooting Workflow for Low-Yield Azepane Synthesis
Caption: A decision-tree workflow for troubleshooting low-yield azepane synthesis.
Diagram: Key Synthetic Pathways to the Azepane Ring System
Caption: Overview of major synthetic strategies for constructing the azepane core.
References
Fülöp, F., & Palkó, M. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19, 1-23. Retrieved from [Link]
Zha, G. F., Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Mini-Reviews in Organic Chemistry, 16(7), 655-671. Retrieved from [Link]
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]
Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Retrieved from [Link]
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]
Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11635-11646. Retrieved from [Link]
Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC. Retrieved from [Link]
Kim, D. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Pharmaceuticals, 17(4), 461. Retrieved from [Link]
Barbero, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. Retrieved from [Link]
El-Faham, A., & El-Sayed, W. M. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials, 32(1), 1-15. Retrieved from [Link]
Ramírez-López, D., et al. (2023). Substituent-controlled photocyclization pathways of 3H-azepines: insights from TD-DFT and bonding evolution theory. New Journal of Chemistry, 47(37), 17359-17368. Retrieved from [Link]
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
Jones, G. L., & Gordon, C. P. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules, 28(4), 1637. Retrieved from [Link]
Jayakanthan, M., & Venkateswaran, R. V. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(19), 3608-3615. Retrieved from [Link]
Unsworth, W. P., & Hodgson, D. M. (2015). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 80(9), 4615-4626. Retrieved from [Link]
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
Kumar, A., Singh, R., & Kumar, R. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118. Retrieved from [Link]
Wang, Y., et al. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. Organic Letters, 26(6), 1276-1281. Retrieved from [Link]
ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]
Li, Z., et al. (2022). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Organic Letters, 24(36), 6649-6654. Retrieved from [Link]
Foley, D. J., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(16), 4039-4054. Retrieved from [Link]
Hori, K., et al. (2019). Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry, 85(1), 173-183. Retrieved from [Link]
Heravi, M. M., & Sadjadi, S. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. ARKIVOC, 2010(5), 291-344. Retrieved from [Link]
National University of Singapore. (2018). Synthesis of medium-sized ring structured compounds. Retrieved from [Link]
Azepane Synthesis Technical Support Center: Overcoming Polymerization in Intramolecular Cyclization
Welcome to the Azepane Synthesis Support Center. Designing 7-membered nitrogen heterocycles (azepanes) presents unique kinetic and thermodynamic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Azepane Synthesis Support Center. Designing 7-membered nitrogen heterocycles (azepanes) presents unique kinetic and thermodynamic challenges. The most prevalent mode of failure during the intramolecular cyclization of linear precursors is competing intermolecular oligomerization and polymerization. This guide provides comprehensive, field-proven strategies to shift the reaction equilibrium toward the desired azepane core.
I. Core FAQs: The Thermodynamics and Kinetics of Azepane Formation
Q1: Why is the intramolecular cyclization of azepane precursors so prone to polymerization compared to pyrrolidines or piperidines?A1: The synthesis of 7-membered rings falls into a kinetically unfavorable regime. While 5- and 6-membered rings form rapidly due to low entropic barriers and minimal ring strain, 7-membered rings suffer from both a higher entropic cost (bringing the two reactive ends together is statistically less likely) and transannular strain (steric clashes across the medium-sized ring)[1]. Because the intramolecular rate constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is relatively low, the intermolecular reaction () becomes highly competitive, leading to polymerization.
Q2: What is the "Effective Molarity" (EM), and why does it matter for my cyclization?A2: Effective Molarity is the ratio of the first-order intramolecular rate constant to the second-order intermolecular rate constant (
). For azepane synthesis, the inherent EM is often low. To prevent polymerization, you must run the reaction at a physical concentration strictly below the substrate's EM. If your substrate concentration exceeds the EM, intermolecular collisions dominate, and the linear precursors will polymerize instead of cyclizing.
II. Troubleshooting Guide: Preventing Intermolecular Polymerization
Issue 1: Severe Polymerization at Standard Reaction Concentrations (0.1 M - 0.5 M)
Diagnostic: TLC shows a streak of baseline material, and LC-MS indicates multiple high-molecular-weight adducts. The desired azepane mass is either absent or present in trace amounts.
Causality: High substrate concentration increases the probability of intermolecular collisions. Because
is second-order, its rate increases quadratically with concentration, while the first-order increases only linearly.
Solution: Implement High Dilution or Pseudo-High Dilution Techniques
Strict High Dilution: Run the reaction at ultra-low concentrations (0.001 M to 0.01 M). This physically isolates the molecules, suppressing the second-order polymerization pathway[2].
Pseudo-High Dilution (Syringe Pump Method): If large solvent volumes are impractical, use a syringe pump to add the linear precursor to the reaction mixture at a rate that matches its consumption. This maintains a near-zero instantaneous concentration of the unreacted precursor[3][4].
Issue 2: Poor Cyclization Yield Despite High Dilution
Diagnostic: Polymerization is suppressed, but the starting material remains unreacted, or the reaction takes days to reach completion, leading to catalyst degradation.
Causality: The linear precursor spends too much time in extended, non-productive conformations. The entropic penalty of forming the transition state is too high.
Solution: Exploit the Thorpe-Ingold Effect (Conformational Pre-organization)
Introduce bulky substituents (e.g., gem-dimethyl groups) on the carbon chain of the precursor. The steric bulk restricts the conformational freedom of the linear chain, decreasing the average distance between the reactive ends and significantly lowering the entropic barrier for cyclization[1].
Issue 3: Catalyst Poisoning in Ring-Closing Metathesis (RCM)
Diagnostic: When using Grubbs or Schrock catalysts for azepane synthesis via diene precursors, the reaction stalls at 30% conversion, yielding oligomers.
Causality: Ethylene gas generated during RCM can compete with the substrate for the active metal center, or the high dilution conditions expose the catalyst to trace solvent impurities for extended periods.
Solution: Actively sparge the reaction with inert gas (Argon or
) to drive off ethylene, shifting the equilibrium forward. Use a highly active catalyst (e.g., Grubbs II) and ensure the solvent is rigorously degassed.
III. Logical Workflows and Reaction Pathways
The following diagram illustrates the kinetic competition between the desired intramolecular cyclization and the parasitic intermolecular polymerization, highlighting the interventions required to favor the azepane target.
Kinetic logic tree demonstrating the divergence of linear precursors into cyclic or polymeric products.
IV. Quantitative Data: Impact of Concentration on Azepane Yield
To validate the necessity of dilution, the following table summarizes the typical product distribution of a standard intramolecular nucleophilic substitution (e.g., cyclization of an
-bromoalkylamine precursor) at varying concentrations.
Reaction Strategy
Substrate Concentration
Azepane Yield (%)
Dimer/Polymer Yield (%)
Reaction Time
Standard Batch
0.5 M
< 5%
> 90%
2 hours
Medium Dilution
0.05 M
25%
65%
6 hours
High Dilution
0.002 M
78%
12%
24 hours
Pseudo-High Dilution
0.5 M (Feed via Syringe)
85%
< 5%
12 hours (Addition)
Data synthesis based on optimization principles for medium-sized heterocycles.
V. Experimental Protocol: Pseudo-High Dilution Synthesis of Azepanes
This self-validating protocol utilizes a syringe pump to maintain an ultra-low steady-state concentration of the reactive precursor, effectively preventing polymerization while avoiding the need for massive solvent volumes[3][4].
Equipment Required
Programmable syringe pump
Gas-tight glass syringe (10 mL or 20 mL)
3-neck round-bottom flask (250 mL) equipped with a reflux condenser and inert gas inlet.
Step-by-Step Methodology
System Preparation: Flame-dry the 3-neck flask under vacuum and backfill with Argon. Add 100 mL of anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane, depending on the reaction type) and the required base/catalyst (e.g.,
for nucleophilic substitution, or Grubbs catalyst for RCM).
Precursor Loading: Dissolve the linear azepane precursor (1.0 mmol) in 10 mL of the same anhydrous solvent to create a 0.1 M feed solution. Draw this solution into the gas-tight syringe.
Temperature Equilibration: Bring the solvent and catalyst mixture in the round-bottom flask to the target reaction temperature (often reflux to maximize the kinetic rate of the slow cyclization step).
Syringe Pump Addition (The Critical Step): Mount the syringe onto the pump. Connect the syringe to the reaction flask using a PTFE tube and a long needle submerged just below the surface of the refluxing solvent. Set the addition rate to 0.8 - 1.0 mL/hour . Causality: This slow addition ensures that the precursor is consumed by the intramolecular pathway faster than it can accumulate and undergo intermolecular collisions.
Post-Addition Maturation: Once the addition is complete (approx. 10-12 hours), allow the reaction to stir for an additional 2 hours at temperature to ensure total consumption of any residual precursor.
Quench and Workup: Cool the reaction to room temperature, quench appropriately (e.g., with saturated aqueous
), and extract. The crude mixture should show minimal baseline polymerization on TLC.
Experimental workflow for pseudo-high dilution utilizing a syringe pump to suppress polymerization.
VI. References
[2] Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. ResearchGate. Available at:
[3] Optimizing reaction conditions for azepane ring formation. Benchchem. Available at:
[4] Synthesis of 9- and 10-membered rings by the intramolecular Michael addition of malonate on enone and ynone. Canadian Science Publishing. Available at:
[1] Intramolecular reaction. Wikipedia. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #AZP-CBZ-001
Topic: Troubleshooting guide for the deprotection of the Cbz group from azepane
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are likely encountering difficulties removing the Carbobenzoxy (Cbz) group from an azepane (hexamethyleneimine) ring. While Cbz is generally considered a robust protecting group with well-established cleavage protocols, the specific nature of azepane—a hydrophobic, seven-membered secondary amine—introduces unique challenges regarding catalyst poisoning and product isolation.
This guide moves beyond standard textbook definitions to address the practical failure modes observed in the lab.
Module 1: Catalytic Hydrogenolysis (The Gold Standard)
Context: This is the most common method.[1][2] However, users often report "stalled" reactions when deprotecting secondary amines like azepane.
Q: My reaction starts well but stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis:Product Inhibition (Catalyst Poisoning).
Unlike primary amines, the secondary amine product (free azepane) is highly basic and nucleophilic. It binds tightly to the Palladium surface, effectively "poisoning" the catalyst and preventing further turnover.
Resolution:
You must protonate the amine in situ. By converting the free amine to its ammonium salt immediately upon formation, you prevent it from coordinating to the metal center.
Optimized Protocol (The "Acid-Spike" Method):
Solvent: Methanol or Ethanol (0.1 M concentration).
Additive (Critical): Add 1.05 - 1.1 equivalents of HCl (1M in MeOH) or Acetic Acid .
Atmosphere: H₂ balloon (1 atm) is usually sufficient if the amine is protonated.
Workup: Filter through Celite. The product will be the azepane hydrochloride or acetate salt.
Note: If your molecule contains acid-sensitive groups (e.g., Boc, t-Bu esters), use Acetic Acid instead of HCl.
Troubleshooting Decision Tree
Figure 1: Decision logic for troubleshooting stalled catalytic hydrogenolysis of Cbz-amines.
Module 2: Acidolytic Cleavage (The "Heavy Hammer")
Context: If your molecule contains sulfur (which poisons Pd) or if you lack hydrogenation equipment, acidolysis is the robust alternative.
Q: I am using HBr in Acetic Acid. The Cbz is gone, but I can't isolate the clean azepane salt. It's a sticky oil.
Diagnosis:Hygroscopic Salt Formation.
Azepane hydrobromide is often hygroscopic and difficult to crystallize, leading to oils that trap impurities (benzyl bromide byproducts).
Resolution:
You need a "crash-out" solvent system that forces the salt to precipitate while keeping organic byproducts in solution.
Protocol:
Reagent: 33% HBr in Acetic Acid (approx. 5-10 equiv).
Conditions: Stir at room temperature for 1-2 hours. Monitor CO₂ evolution (cessation indicates completion).
Workup (The "Crash-Out"):
Do not evaporate the acetic acid (it is difficult to remove completely).
Pour the reaction mixture slowly into a large excess of cold Diethyl Ether or MTBE (10:1 ratio of Ether:Reaction vol).
The Azepane·HBr salt should precipitate as a white solid.
Filter and wash copiously with ether to remove the benzyl bromide byproduct.
Mechanism of Action
Figure 2: Mechanistic pathway of HBr-mediated Cbz cleavage.
Module 3: Catalytic Transfer Hydrogenation (CTH)
Context: Safety regulations in your lab typically prohibit H₂ gas cylinders, or you need a milder method that doesn't require high-pressure vessels.
Q: Can I remove Cbz without hydrogen gas cylinders?
Resolution: Yes, using Ammonium Formate as a hydrogen donor.[1] This is often faster than balloon hydrogenation for azepanes because the ammonia byproduct helps solubilize the reaction, though you must still watch for catalyst poisoning.
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on functional group tolerance).
Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amines. Available at: [Link]
Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17, 415-418.[9] (Seminal paper on transfer hydrogenation).
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
The Strategic Advantage of the Cbz Protecting Group in Azepane Synthesis: A Comparative Guide
Introduction: The Azepane Challenge Azepanes (seven-membered nitrogen heterocycles) are highly privileged scaffolds in medicinal chemistry, frequently utilized as semi-rigid bifunctional linkers in kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azepane Challenge
Azepanes (seven-membered nitrogen heterocycles) are highly privileged scaffolds in medicinal chemistry, frequently utilized as semi-rigid bifunctional linkers in kinase inhibitors and GPCR ligands[1]. However, their synthesis presents unique challenges. The 7-membered ring is highly flexible, undergoing rapid pseudorotation, and the free amine is highly polar, often resulting in oily, difficult-to-isolate intermediates.
Selecting the appropriate nitrogen protecting group is not merely a defensive measure; it dictates the entire synthetic trajectory. While the tert-butyloxycarbonyl (Boc) group is the default choice for many aliphatic amines due to its volatility and ease of removal[2], the carboxybenzyl (Cbz or Z) group offers profound mechanistic, physicochemical, and biocatalytic advantages specifically tailored to the nuances of azepane chemistry.
This guide objectively compares the performance of Cbz against alternative protecting groups (Boc, Fmoc) and provides validated experimental protocols to optimize your azepane workflows.
Mechanistic & Physicochemical Advantages of Cbz
A. Biocatalytic Compatibility
Recent advancements in green chemistry rely heavily on enzyme cascades to synthesize chiral azepanes. When utilizing Galactose Oxidase (GOase) and Imine Reductase (IRED) cascades, the choice of protecting group is the determining factor for substrate acceptance. Unprotected or Boc-protected amino alcohols are poorly accepted by GOase variants. In contrast, the Cbz group provides essential hydrophobic interactions (π-π stacking) within the enzyme's active site, enabling the initial oxidation step and leading to high yields of enantiopure azepanes[1].
B. Conformational Restriction
Azepanes exhibit high conformational flexibility. The bulky, planar carbamate linkage combined with the rigid aromatic benzyl ring of the Cbz group restricts this flexibility, favoring specific rotamers. This is critical when incorporating azepanes into complex architectures, such as helical peptides. The Cbz group provides steric bulk without disrupting the intramolecular hydrogen bonding required for stable 12/10-helical folding[3].
C. Orthogonality in Multi-Step Synthesis
Cbz is characteristically cleaved under neutral, reductive conditions (catalytic hydrogenolysis), making it perfectly orthogonal to the acid-labile Boc group and the base-labile Fmoc group[2]. This allows for the selective deprotection of complex, multi-functionalized azepane scaffolds without risking the integrity of other sensitive moieties[4].
Quantitative Comparison: Cbz vs. Boc vs. Fmoc
To facilitate data-driven decision-making, the following table summarizes the comparative performance of the three most common carbamate protecting groups in the context of azepane synthesis[2],[5].
Property / Protecting Group
Cbz (Carboxybenzyl)
Boc (tert-Butyloxycarbonyl)
Fmoc (Fluorenylmethyloxycarbonyl)
Molecular Weight
151.16 g/mol
101.12 g/mol
222.24 g/mol
Primary Cleavage Condition
H₂, Pd/C (Neutral Reductive)
TFA or HCl in Dioxane (Acidic)
20% Piperidine / DMF (Basic)
Chemical Stability
Stable to mild acids, bases, nucleophiles
Stable to bases, nucleophiles, hydrogenation
Stable to acids, hydrogenation
Azepane Crystallinity
High (Promotes π-π stacking)
Low to Moderate (Often oily)
High (But highly non-polar)
Biocatalytic Compatibility
Excellent (High substrate acceptance)
Poor (Substrate rejected)
Poor (Steric hindrance)
Visualizing Synthetic Strategies
Biocatalytic Cascade for Chiral Azepanes
The following workflow illustrates the enzymatic synthesis of enantiopure azepanes, highlighting the necessity of the Cbz group for enzyme recognition[1].
Biocatalytic cascade for enantiopure Cbz-aminoazepane synthesis.
Orthogonal Deprotection Strategy
In complex drug development, azepanes often contain multiple amine centers. The orthogonality of Cbz and Boc is a cornerstone of advanced synthetic strategy[5].
Orthogonal deprotection strategy for multi-functionalized azepanes.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: One-Pot Biocatalytic Synthesis of L-3-N-Cbz-Aminoazepane
Adapted from established biocatalytic methodologies[1].
Enzyme Preparation : Dissolve purified Galactose Oxidase (GOase) and Imine Reductase (IRED) in a 50 mM phosphate buffer (pH 7.4).
Causality: Purified enzymes are utilized instead of whole-cell lysates to prevent the endogenous cellular metabolism of the azepane intermediates, ensuring high product titer.
Substrate Addition : Add 10 mM of N-Cbz-protected L-lysinol to the buffered solution.
Causality: The Cbz group is strictly required; the hydrophobic benzyl ring anchors the substrate into the GOase active site via π-π stacking, a feature absent in Boc-protected analogs.
Cascade Incubation : Incubate the mixture at 30°C under ambient air (providing O₂ for GOase) and supplement with NADPH cofactor (for IRED).
Causality (Self-Validating System): Streamlining this into a one-pot cascade prevents the isolation of the highly labile hemiaminal intermediate. If isolated, this intermediate undergoes reversible ring-opening, leading to racemization. The in situ IRED reduction immediately traps the cyclic imine, validating the protocol by yielding strictly enantiopure products.
Workup : Extract the aqueous layer with ethyl acetate (3x), dry over MgSO₄, and concentrate under reduced pressure.
Protocol 2: Chemical Protection of Azepane using Cbz-Cl
A robust method for installing the Cbz group on free azepane derivatives[4].
Dissolution : Dissolve the free azepane derivative in a 1:1 mixture of dichloromethane (DCM) and water.
Base Addition : Add 2.0 equivalents of sodium carbonate (Na₂CO₃) to the aqueous layer.
Cbz-Cl Addition : Cool the biphasic mixture to 0°C and add 1.2 equivalents of benzyl chloroformate (Cbz-Cl) dropwise.
Causality (Self-Validating System): Utilizing Schotten-Baumann (biphasic) conditions ensures that the liberated HCl byproduct is immediately neutralized in the aqueous phase, preventing the protonation and subsequent deactivation of the starting azepane amine. Simultaneously, the Cbz-Cl remains partitioned in the organic phase, drastically minimizing its hydrolysis by the aqueous base.
Workup : Separate the organic layer, wash with brine, dry, and concentrate. The resulting Cbz-azepane frequently crystallizes upon standing, bypassing the need for column chromatography.
Protocol 3: Orthogonal Deprotection via Hydrogenolysis
Selective cleavage of Cbz in the presence of Boc[2],[5].
Catalyst Preparation : Suspend 10% Pd/C (10 mol%) in methanol under a strict argon atmosphere.
Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Wetting the catalyst under argon is a critical, self-validating safety standard to prevent ignition.
Substrate Addition : Add the Boc/Cbz-diprotected azepane derivative to the suspension.
Hydrogenolysis : Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.
Causality: The neutral reductive conditions selectively cleave the Cbz benzyl-oxygen bond via oxidative addition on the palladium surface, followed by spontaneous decarboxylation. The acid-labile Boc group lacks a benzylic position and remains completely intact, achieving perfect synthetic orthogonality.
Filtration : Filter the mixture through a tightly packed pad of Celite.
Causality: Celite traps fine, sub-micron palladium particulates that would otherwise contaminate the final azepane product—a critical quality control step for downstream pharmaceutical assays.
References
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades
Source: Chemical Communications (RSC Publishing)
URL: 1
Literature review of Boc vs. Cbz protecting groups
Source: BenchChem
URL: 2
Comparative Analysis of Synthetic Routes to Azepane Derivatives: A Technical Guide for Process Optimization
As a Senior Application Scientist, I frequently encounter the thermodynamic and kinetic hurdles associated with synthesizing seven-membered nitrogen heterocycles. Unlike five- or six-membered rings, azepanes suffer from...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the thermodynamic and kinetic hurdles associated with synthesizing seven-membered nitrogen heterocycles. Unlike five- or six-membered rings, azepanes suffer from significant transannular strain and a high entropic penalty during cyclization. Overcoming these barriers requires precise control over reaction conditions, catalyst selection, and precursor geometry.
This guide provides an objective, data-driven comparison of the four primary synthetic routes to azepane derivatives, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.
Mechanistic Evaluation of Key Synthetic Routes
Silyl-aza-Prins Cyclization
The condensation of allylsilyl amines with aldehydes is a highly effective method for constructing trans-azepanes.
The Causality of Catalyst Selection: The reaction's trajectory is entirely dictated by the choice of Lewis acid. As demonstrated by , employing Indium(III) chloride (
) selectively drives the intramolecular aza-Prins cyclization to yield the azepane core. provides the exact mild Lewis acidity required to activate the intermediate iminium ion without prematurely cleaving the stabilizing silyl group. Conversely, stronger Lewis acids like TMSOTf trigger a competing Sakurai-Prins pathway, resulting in C-O bond formation and the undesired production of tetrahydropyran derivatives.
Ring-Closing Metathesis (RCM)
RCM utilizes ruthenium-based alkylidene catalysts (e.g., Hoveyda-Grubbs 2nd Generation) to cyclize acyclic dienes into azepanes.
The Causality of Dilution and Protection: The primary failure modes in azepane RCM are alkene isomerization and intermolecular dimerization. Because the entropic barrier for seven-membered ring formation is high, intermolecular reactions easily outcompete intramolecular cyclization. Therefore, is a strict thermodynamic requirement. Furthermore, unprotected basic amines will coordinate to the ruthenium center, poisoning the catalyst; N-protection (e.g., Boc, Ts) is mandatory to maintain catalytic turnover.
Beckmann Rearrangement and Ring Expansion
This classical approach expands a six-membered cyclohexanone derivative into a caprolactam via the Beckmann rearrangement of its corresponding oxime, followed by reduction.
The Causality of Reagent Pairing: The regioselectivity of the ring expansion is dictated by the stereochemistry of the oxime (anti-migration). In complex fused systems, such as , using
in dioxane facilitates the formation of a superior leaving group, driving the concerted rearrangement. The subsequent reduction to the azepane requires strong hydride donors like . The choice of ethereal solvents (THF or dioxane) is critical here; the lithium ions coordinate to the lactam carbonyl oxygen, drastically enhancing its electrophilicity for hydride attack.
Osmium-Catalyzed Tethered Aminohydroxylation
For highly functionalized targets like iminosugars, developed a stereoselective tethered aminohydroxylation.
The Causality of Tethering: By temporarily tethering the nitrogen source to the allylic alcohol precursor, the osmium-catalyzed reaction is forced into a highly ordered transition state. This intramolecular delivery forms the new C-N bond with complete regio- and stereocontrol, which is otherwise impossible to achieve via intermolecular reductive amination.
Strategic Route Selection
Decision matrix for selecting the optimal synthetic route for azepane derivatives.
Quantitative Performance Comparison
Synthetic Route
Optimal Precursor
Key Reagents / Catalysts
Typical Yields
Stereocontrol
Primary Limitations
Silyl-aza-Prins
Allylsilyl amines + Aldehydes
(10 mol%)
60–85%
High (trans-selective)
Requires pre-functionalized silyl amines
Ring-Closing Metathesis
Acyclic dienes
Hoveyda-Grubbs II
50–90%
Poor (E/Z mixtures if substituted)
High dilution required; catalyst poisoning
Beckmann Rearrangement
Cyclohexanone oximes
, then
40–75% (over 2 steps)
Dependent on oxime geometry
Harsh reduction conditions limit tolerance
Tethered Aminohydroxylation
Allylic alcohols
(3 mol%)
80–98%
Excellent
Requires toxic Os catalyst; multi-step prep
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that physical or analytical feedback loops are built into the workflow to confirm success at critical junctures.
Protocol A: Synthesis of trans-Azepanes via Silyl-aza-Prins Cyclization
Divergent mechanistic pathways in allylsilyl amine condensation based on Lewis acid selection.
Step-by-Step Workflow:
Reaction Assembly: Dissolve the allylsilyl amine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
Causality: A 0.1 M concentration perfectly balances the bimolecular rate of initial iminium formation against the unimolecular rate of the subsequent intramolecular cyclization.
Catalyst Initiation: Add
(10 mol%) in one portion at room temperature.
Critical Warning: Do not substitute with TMSOTf or
, as aggressive Lewis acids will prematurely desilylate the intermediate, leading to tetrahydropyran byproducts.
Thermal Activation: Heat the reaction mixture to reflux (82°C).
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS every 2 hours. The system is self-validating: you will initially observe the mass of the iminium intermediate. The reaction is deemed complete only when the iminium mass is entirely consumed and the
ion of the cyclized azepane plateaus.
Quench and Isolation: Cool to room temperature, quench with saturated aqueous
, and extract with EtOAc (3x). Dry over , concentrate, and purify via silica gel flash chromatography.
Protocol B: Azepane Ring Formation via Ring-Closing Metathesis (RCM)
Step-by-Step Workflow:
Substrate Preparation: Dissolve the N-protected (e.g., N-Boc) acyclic diene in anhydrous, degassed dichloromethane (DCM) to a strict final concentration of 0.01 M.
Causality: Extreme dilution (0.01 M) is thermodynamically necessary to suppress intermolecular dimerization. Degassing (sparging with Argon for 15 mins) prevents oxidative degradation of the electron-rich ruthenium carbene.
Reaction Execution: Stir the mixture at 40°C under a continuous positive pressure of Argon.
Self-Validation (Physical): The continuous evolution of ethylene gas (visible as micro-bubbles) is a physical indicator of active catalytic turnover. If bubbling ceases before TLC indicates starting material consumption, the catalyst has likely been poisoned.
Scavenging & Workup: Upon completion (typically 4–12 hours), add a ruthenium scavenger (e.g., DMSO, 50 equiv relative to catalyst) and stir for 12 hours before concentration.
Causality: Failing to scavenge the active ruthenium species prior to concentration will cause the local concentration of the product to spike, triggering rapid, catalyst-driven post-reaction alkene isomerization.
References
Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction
Source: Organic Letters (ACS Publications), 2016.
URL:[Link]
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation
Source: Organic Letters (ACS Publications), 2023.
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Beckmann rearrangement within the ring C of oleanolic acid lactone: Synthesis, structural study and reaction mechanism analysis
Source: Steroids (via PubMed), 2021.
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Validation
In-Vitro Evaluation of Azepane-Based Compounds as Enzyme Inhibitors: A Comparative Guide
The seven-membered heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows f...
Author: BenchChem Technical Support Team. Date: March 2026
The seven-membered heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with biological targets. This guide provides a comprehensive in-vitro comparison of azepane-based compounds as inhibitors of several key enzyme classes, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The Azepane Scaffold: A Versatile Tool in Drug Discovery
The conformational flexibility of the azepane ring allows its derivatives to adopt multiple conformations, maximizing binding interactions with the active sites of various enzymes.[1] This structural feature, combined with the ability to introduce a wide range of substituents, has led to the development of potent and selective inhibitors for enzymes implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3] More than 20 drugs containing the azepane moiety have received FDA approval, underscoring the therapeutic significance of this heterocyclic system.[3]
Targeted Enzyme Classes and Comparative Inhibitory Potency
This guide will focus on the in-vitro evaluation of azepane-based inhibitors against the following key enzyme classes:
Glycosidases: Involved in carbohydrate metabolism, these enzymes are targets for anti-diabetic and anti-viral therapies.
Cholinesterases: Crucial for neurotransmission, their inhibition is a primary strategy for managing Alzheimer's disease.
Dipeptidyl Peptidase-IV (DPP-IV): A key regulator of incretin hormones, its inhibition is an established approach for treating type 2 diabetes.
γ-Secretase: An intramembrane protease implicated in the pathogenesis of Alzheimer's disease.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme involved in glucocorticoid metabolism, representing a target for metabolic syndrome.
The following sections will delve into the detailed experimental protocols for assessing the inhibitory activity of azepane compounds against these enzymes, followed by a comparative analysis of their potencies.
Experimental Protocols: A Guide to In-Vitro Evaluation
The following protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices to ensure scientific integrity.
Glycosidase Inhibition Assay
Principle: This colorimetric assay measures the activity of glycosidases, such as α-glucosidase, through the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow product quantifiable by absorbance at 405 nm.[4][5] An inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance.
Experimental Workflow:
Caption: Workflow of the α-glucosidase inhibition assay.
Detailed Methodology:
Reagent Preparation:
Phosphate Buffer (0.1 M, pH 6.8): Prepared by mixing monobasic and dibasic sodium phosphate solutions. The pH of 6.8 is optimal for the activity of many commercially available glycosidases.[4]
α-Glucosidase Solution (0.5 U/mL): Dissolved in phosphate buffer. The enzyme concentration is chosen to ensure a linear reaction rate during the assay period.
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5 mM): The substrate, dissolved in phosphate buffer.[4]
Azepane Compound Stock Solution: Dissolved in DMSO. Serial dilutions are prepared to determine the IC50 value. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.[5]
Acarbose: A known α-glucosidase inhibitor used as a positive control.[4]
Assay Procedure (96-well plate format):
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
Add 20 µL of diluted azepane compound to the test wells.
Add 20 µL of diluted acarbose to the positive control wells.
Add 20 µL of buffer to the blank wells.
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
Incubate at 37°C for 20 minutes.
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate, which stops the enzymatic reaction by increasing the pH.[4]
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated using the formula:
% Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Data for Azepane-Based Glycosidase Inhibitors:
Principle: This assay is based on the Ellman method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[6]
Experimental Workflow:
Caption: Workflow of the cholinesterase inhibition assay.
Detailed Methodology:
Reagent Preparation:
Phosphate Buffer (0.1 M, pH 8.0): The optimal pH for cholinesterase activity.[6]
AChE/BChE Solution (e.g., 0.5 units/mL): Prepared in phosphate buffer.
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) Solution (e.g., 15 mM): The substrates for AChE and BChE, respectively.
DTNB Solution (10 mM): Ellman's reagent.
Azepane Compound Stock Solution: Prepared in DMSO with subsequent dilutions.
Donepezil or Tacrine: Known cholinesterase inhibitors for use as positive controls.[6]
Assay Procedure (96-well plate format):
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
Add 20 µL of the diluted azepane compound or control.
Add 10 µL of AChE or BChE solution.
Incubate at 25°C for 10 minutes.
Add 10 µL of 10 mM DTNB.
Initiate the reaction by adding 10 µL of 14 mM ATCh or BTCh.
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes) using a microplate reader.
Data Analysis:
The rate of the reaction (change in absorbance per minute) is determined from the linear portion of the kinetic curve.
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Data for Azepane-Based Cholinesterase Inhibitors:
Principle: This is a fluorescence-based assay that measures the activity of DPP-IV. The enzyme cleaves the fluorogenic substrate, H-Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC.[10][11] The increase in fluorescence is proportional to the DPP-IV activity. An inhibitor will reduce the rate of AMC release.
Experimental Workflow:
Caption: Workflow of the DPP-IV inhibition assay.
Detailed Methodology:
Reagent Preparation:
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA): Provides a stable environment for the enzyme.[11]
DPP-IV Enzyme Solution: Diluted in assay buffer.
H-Gly-Pro-AMC Substrate Solution: Diluted in assay buffer.
Azepane Compound Stock Solution: Prepared in DMSO.
Sitagliptin: A known DPP-IV inhibitor for use as a positive control.[10]
Assay Procedure (96-well black plate format):
Add 30 µL of assay buffer to all wells.
Add 10 µL of diluted azepane compound, sitagliptin, or solvent to the appropriate wells.
Add 10 µL of diluted DPP-IV enzyme to all wells except the background wells (add 10 µL of assay buffer instead).
Incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
Incubate for 30 minutes at 37°C, protected from light.
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10][11]
Data Analysis:
Subtract the background fluorescence from all readings.
Calculate the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the enzyme control wells.
Determine the IC50 value from the dose-response curve.
Comparative Data for Azepane-Based DPP-IV Inhibitors:
Currently, specific IC50 values for azepane-based DPP-IV inhibitors were not found in the initial search results. However, various heterocyclic compounds, including azepanes, are known to be investigated as DPP-IV inhibitors.[10]
γ-Secretase Inhibition Assay
Principle: This assay quantifies γ-secretase activity using a cell-based or biochemical approach. In a common biochemical assay, a synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage of the peptide by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.[12]
Experimental Workflow:
Caption: Workflow of the γ-secretase inhibition assay.
Detailed Methodology:
Reagent Preparation:
Cell Lysate: Prepared from cells overexpressing γ-secretase components.
Assay Buffer: To maintain optimal pH and ionic strength.
Fluorogenic Substrate: A peptide substrate for γ-secretase with a fluorophore and quencher.
Azepane Compound Stock Solution: Prepared in DMSO.
Known γ-Secretase Inhibitor: As a positive control.
Assay Procedure (96-well black plate format):
Add cell lysate containing γ-secretase to the appropriate wells.
Add the diluted azepane compound or control.
Pre-incubate the plate at 37°C.
Initiate the reaction by adding 5 µL of the substrate.[12]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay
Principle: This assay measures the activity of 11β-HSD1, which converts cortisone to the active glucocorticoid cortisol. The activity can be monitored by measuring the production of cortisol or the consumption of the cofactor NADPH. A common method involves using a cell-based or microsomal preparation containing the enzyme and measuring the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) using techniques like LC-MS or a coupled enzymatic assay that measures NADPH fluorescence.
Comparative Data for Azepane-Based 11β-HSD1 Inhibitors:
Understanding how an azepane-based compound inhibits an enzyme is crucial for its development as a therapeutic agent. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined through kinetic studies.
Principle of Michaelis-Menten Kinetics:
By measuring the initial reaction rate at various substrate concentrations in the presence and absence of the inhibitor, a Michaelis-Menten plot (reaction rate vs. substrate concentration) can be generated. The data can then be transformed into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to visualize the type of inhibition.[14]
Workflow for Determining Inhibition Mechanism:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Interpretation of Lineweaver-Burk Plots:
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
Conclusion
This guide provides a framework for the in-vitro evaluation of azepane-based compounds as enzyme inhibitors. The versatility of the azepane scaffold has led to the discovery of potent inhibitors for a range of therapeutically relevant enzymes. By employing the detailed experimental protocols and kinetic analysis methods described herein, researchers can effectively characterize the inhibitory potential and mechanism of action of novel azepane derivatives, paving the way for the development of new and improved therapeutics. The provided comparative data serves as a benchmark for future studies in this exciting field of drug discovery.
References
Benchchem. (2025). Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D. Benchchem.
Benchchem. (2025). Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem.
Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed.
ResearchGate. (n.d.). The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition | Request PDF.
PubMed. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.
Baici, A. (1981). A graphical method for determining inhibition parameters for partial and complete inhibitors. European Journal of Biochemistry, 119(1), 9-14.
PubMed. (2015).
Benchchem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io.
PubMed. (2006).
ResearchGate. (2016). Enzyme kinetics - Michaelis Menten. How to proceed?.
PMC. (2020). In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis. PMC.
Dovepress. (n.d.). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. Dovepress.
SSRN. (2023). Synthesis of Azepane-Acridine Heterocyclic Adducts Assisted by the Catalytic Influence of Γ-Fe2o3@Tio2-Vitamin B1 and Evaluation of Their Medicinal Potential Through in Vitro Antimicrobial, Qsar, and Molecular Docking Studies. SSRN.
Validation of Analytical Methods for the Quantification of Benzyl azepane-1-carboxylate
Strategic Overview Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and Balanol analogues. As a carbamate-protected heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
Benzyl azepane-1-carboxylate (Cbz-azepane) is a critical intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and Balanol analogues. As a carbamate-protected heterocycle, its quantification presents a distinct analytical dichotomy:
The Product (Cbz-azepane): Possesses a strong chromophore (benzyl group), making it easily detectable by UV.
The Precursor (Azepane): A secondary amine lacking a significant chromophore, rendering it invisible to standard UV detection at >220 nm.
This guide compares the two dominant validation pathways: RP-HPLC-UV (DAD) for assay/purity and LC-MS/MS for trace impurity quantification. The choice of method is not merely a preference but a decision dictated by the Analytical Target Profile (ATP) .
Executive Summary: Method Selection Matrix
Feature
Method A: RP-HPLC-UV
Method B: LC-MS/MS
Primary Application
Assay (Purity), Content Uniformity
Trace Impurity (Residual Azepane), PK Studies
Detection Basis
UV Absorbance (254 nm)
Mass-to-Charge Ratio ()
Sensitivity (LOQ)
~0.1 µg/mL
~1.0 ng/mL
Blind Spots
Cannot detect non-chromophoric amines (Azepane) without derivatization.
Matrix effects (ion suppression).
Cost/Complexity
Low / Routine QC
High / Specialized R&D
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step in validation.
Chemical Formula:
Molecular Weight: 233.31 g/mol
LogP: ~3.2 (Moderately Lipophilic)
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DCM; Insoluble in water.
Key Impurities:
Azepane (Starting Material): No UV chromophore.
Benzyl Alcohol:[1] Degradation product of Cbz-Cl (UV active).
Comparative Methodology: HPLC-UV vs. LC-MS/MS[2][3]
Method A: RP-HPLC-UV (The Workhorse for Assay)
Rationale: The benzyl ring provides robust absorbance at 254 nm. This method is sufficient for quantifying the main product and aromatic impurities but fails to control the starting material (Azepane) unless low-wavelength detection (205 nm) is used, which often suffers from solvent noise.
Method B: LC-MS/MS (The Solution for Trace Analysis)
Rationale: Essential when the "invisible" starting material (Azepane) must be quantified at ppm levels (genotoxic impurity risk assessment) or for biological matrices.
Decision Logic Diagram
Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific analyte and sensitivity requirements.
Detailed Experimental Protocols
Protocol A: RP-HPLC-UV (Standard Assay)
Recommended for Routine Quality Control.
1. Chromatographic Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Gradient: 0-2 min (30% B), 2-10 min (30% -> 90% B), 10-12 min (90% B).
Flow Rate: 1.0 mL/min.
Detection: DAD at 254 nm (Reference 360 nm).
Temperature: 30°C.
2. Standard Preparation:
Dissolve 25 mg of Benzyl azepane-1-carboxylate reference standard in 25 mL of Diluent (50:50 ACN:Water). Final conc: 1.0 mg/mL.
Protocol B: LC-MS/MS (Trace Quantification of Azepane)
Recommended for Impurity Profiling.
1. Instrumentation:
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
2. Chromatographic Conditions:
Column: C18 (Sub-2 µm particle size for UPLC).
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).
Product Ions: 91.1 (Tropylium ion, characteristic of benzyl).
Validation Framework (ICH Q2(R2) Compliant)
Validation must demonstrate that the method is suitable for its intended purpose.[3][4][5] The following data supports the validity of Method A (HPLC-UV) for assay purposes.
Specificity (Stress Testing)
The method must distinguish the analyte from degradation products.
Acid Degradation: 1N HCl, 60°C, 2h -> Result: Hydrolysis of carbamate to Azepane + Benzyl Alcohol.
Base Degradation: 1N NaOH, 60°C, 2h -> Result: Slower hydrolysis.
CRITICAL WARNING: Do NOT dispose of this compound via municipal drains or evaporation. Benzyl esters and carbamates possess aquatic toxicity potentials that violate Clean Water Act (CWA) compliance if released into sewer systems.
Scenario
Immediate Action
Small Spill (< 10 mL)
Absorb with vermiculite or polypropylene pads. Place in a sealed bag labeled "Hazardous Waste - Solid."
Skin Contact
Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they increase permeability.
Waste Stream
Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its physicochemical behavior. Benzyl azepane-1-carboxylate (also known as N-Cbz-azepane) is a lipophilic organic intermediate commonly used in peptide synthesis and medicinal chemistry.
Benzyl esters degrade slowly in anaerobic aquatic environments, posing long-term risks to aquatic life.
Combustibility
Class IIIB
N/A
High flash point (>110°C estimated), but will burn in a sustained fire.
Part 3: Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound based on what it is dissolved in, not just the compound itself.
The "Fuel Blending" Requirement
Commercial waste handlers (e.g., Veolia, Clean Harbors) typically manage this compound via fuel blending , where high-BTU organic waste is used to fuel cement kilns. Therefore, keep the waste stream "clean" of heavy metals or high water content, which downgrade the waste's fuel value.
Decision Logic for Waste Stream Segregation
Figure 1: Decision tree for segregating Benzyl azepane-1-carboxylate waste streams to optimize disposal costs and safety.
Objective: Prepare liquid waste for off-site incineration.
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap is vented if the reaction was recently quenched to prevent pressure buildup.
Solvent Compatibility:
Preferred: Combine with acetone, ethyl acetate, methanol, or ethanol.
Avoid: Do not mix with oxidizers (Nitric acid, Peroxides) as carbamates can undergo oxidation, potentially generating heat or gas.
Labeling:
Affix a hazardous waste tag immediately.
Constituents: Write "Benzyl azepane-1-carboxylate" (do not use abbreviations like "Cbz-amine" on official waste tags).
Hazard Checkboxes: Check "Irritant" and "Toxic."
Storage: Store in a secondary containment tray in a flammables cabinet until pickup.
Objective: Safe disposal of vials, pipettes, and silica gel contaminated with the compound.
Trace Residues: Empty vials containing <3% of capacity can often be treated as "RCRA Empty" depending on state regulations, but for carbamates, it is safer to treat them as hazardous debris.
Silica Gel: If the compound was purified via column chromatography, the silica gel contains high concentrations of the compound.
Action: Dry the silica gel in a fume hood to remove volatile solvents.
Packaging: Transfer to a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).
Scope: Spills > 100 mL or spills inside a fume hood.
Figure 2: Step-by-step workflow for managing a spill of Benzyl azepane-1-carboxylate.
Detailed Steps:
Ventilation: Ensure the fume hood is active or open windows if in a general lab space.
Absorbent: Use an inert absorbent (Vermiculite, Diatomaceous earth). Avoid sawdust if the mixture contains oxidizing solvents.
Decontamination: After removing the bulk material, wipe the surface with a 10% soap/water solution. Carbamates are lipophilic; water alone will not effectively remove the residue.
Part 5: Regulatory Compliance (RCRA)
In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).
RCRA Status: Benzyl azepane-1-carboxylate is not a P-listed or U-listed waste specifically.
Characteristic Waste: It likely does not meet the definition of Ignitability (D001) unless in a flammable solvent.
Generator Status: It must be coded as Non-Regulated Material (unless mixed with regulated solvents) or assigned a state-specific code for "Organic Chemical Waste."
Best Practice: Despite the lack of a specific RCRA code, manage it as Class 9 (Miscellaneous Hazardous Material) for transport purposes if shipping pure substance, due to potential aquatic toxicity (UN 3082).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
PubChem. (2024). Benzyl azepane-1-carboxylate Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]